2-(Boc-amino)-5-(aminomethyl)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)7-13-9/h4-5,7H,6,12H2,1-3H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLQTVPEIMTXSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40940193 | |
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187237-37-2 | |
| Record name | tert-Butyl hydrogen [5-(aminomethyl)pyridin-2-yl]carbonimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40940193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-(aminomethyl)pyridine, with the CAS number 187237-37-2, is a valuable bifunctional building block in medicinal chemistry and drug discovery. Its structure incorporates a pyridine core, a Boc-protected amine at the 2-position, and a primary aminomethyl group at the 5-position. This unique arrangement of functional groups allows for sequential and site-selective modifications, making it an important intermediate in the synthesis of complex molecules, including kinase inhibitors, receptor modulators, and various therapeutic agents. The Boc (tert-butyloxycarbonyl) protecting group provides a stable yet readily cleavable handle for the 2-amino group, enabling reactions at the more nucleophilic 5-(aminomethyl) position. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, analytical methods for its characterization, and its applications in drug development workflows.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value |
| CAS Number | 187237-37-2 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.28 g/mol |
| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate |
| Synonyms | 5-Aminomethyl-2-(Boc-amino)pyridine, tert-Butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
| Boiling Point | 321.4 °C at 760 mmHg |
| Density | 1.164 g/cm³ |
Synthesis
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-cyanopyridine. The first step involves the protection of the 2-amino group with a Boc group, followed by the reduction of the 5-cyano group to the corresponding aminomethyl group.
Experimental Protocols
Step 1: Synthesis of tert-butyl (5-cyanopyridin-2-yl)carbamate
This step involves the selective protection of the 2-amino group of 2-amino-5-cyanopyridine with di-tert-butyl dicarbonate ((Boc)₂O).
-
Materials:
-
2-Amino-5-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
-
Procedure:
-
Dissolve 2-amino-5-cyanopyridine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the base (e.g., 1.5 equivalents of TEA) to the solution.
-
Slowly add a solution of (Boc)₂O (1.1 equivalents) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl (5-cyanopyridin-2-yl)carbamate as a solid.
-
Step 2: Synthesis of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
This step involves the reduction of the nitrile group of the intermediate to a primary amine. Catalytic hydrogenation using Raney Nickel is a common and effective method.[1][2][3][4]
-
Materials:
-
tert-butyl (5-cyanopyridin-2-yl)carbamate
-
Raney® Nickel (as a slurry in water or ethanol)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol as solvent
-
Ammonia (optional, to suppress secondary amine formation)
-
-
Procedure:
-
In a hydrogenation vessel, dissolve tert-butyl (5-cyanopyridin-2-yl)carbamate in the chosen alcohol solvent.
-
Carefully add the Raney Nickel slurry to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
If desired, add a small amount of ammonia to the reaction mixture.
-
Seal the vessel and purge it with hydrogen gas several times.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 4-12 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
After the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and must be handled with care, keeping it wet at all times.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by crystallization or column chromatography to yield this compound as a solid.
-
Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of the final product. A reverse-phase C18 column is commonly used with a gradient elution system.
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A typical gradient would be from 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
Signals corresponding to the Boc group protons (a singlet at ~1.5 ppm).
-
A singlet for the aminomethyl (CH₂) protons.
-
Signals for the three aromatic protons on the pyridine ring.
-
A broad singlet for the NH proton of the carbamate.
-
A broad singlet for the NH₂ protons of the aminomethyl group.
-
-
¹³C NMR (predicted):
-
Signals for the carbons of the Boc group (~28 ppm for the methyls and ~80 ppm for the quaternary carbon).
-
A signal for the aminomethyl carbon.
-
Signals for the carbons of the pyridine ring.
-
A signal for the carbonyl carbon of the carbamate (~153 ppm).
-
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of various pharmaceutical agents. Its bifunctional nature allows it to act as a linker or a scaffold in the construction of complex molecules.
Role as a Bifunctional Linker
The presence of two distinct amino functionalities allows for orthogonal chemical modifications. The 5-(aminomethyl) group is a primary amine and is generally more nucleophilic than the Boc-protected 2-amino group. This difference in reactivity enables selective coupling reactions at the 5-position while the 2-position remains protected. After the initial coupling, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to reveal the 2-amino group for a subsequent reaction. This step-wise approach is highly valuable in the synthesis of:
-
PROTACs (Proteolysis Targeting Chimeras): Where one end of the molecule binds to a target protein and the other to an E3 ligase.
-
Antibody-Drug Conjugates (ADCs): The linker connects a cytotoxic drug to an antibody.[]
-
Combinatorial Libraries: For high-throughput screening to identify new drug leads.[7][8]
Use in Solid-Phase Synthesis
The aminomethyl group can be used to attach the molecule to a solid support, allowing for the subsequent construction of a larger molecule through solid-phase synthesis (SPS). The Boc-protected amine can then be deprotected and elongated. This is a common strategy in the generation of peptide and small molecule libraries for drug screening.
Scaffold for Bioactive Molecules
The substituted pyridine core is a common motif in many biologically active compounds. This compound can serve as a starting material for the synthesis of molecules targeting a variety of biological targets, including:
-
Kinase Inhibitors: The pyridine scaffold is prevalent in many ATP-competitive kinase inhibitors.
-
GPCR Ligands: The functional groups can be elaborated to interact with G-protein coupled receptors.
-
Enzyme Inhibitors: The molecule can be modified to fit into the active site of various enzymes.
Conclusion
This compound is a strategically important building block for researchers in the pharmaceutical and life sciences. Its well-defined structure and the orthogonal reactivity of its functional groups provide a reliable platform for the synthesis of complex and diverse molecular architectures. The synthetic and analytical methods outlined in this guide offer a framework for its preparation and characterization, while the described applications highlight its significance in the ongoing quest for novel therapeutics. As drug discovery continues to move towards more complex and targeted molecules, the utility of such versatile intermediates is expected to grow.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Raney Nickel CTH Reduction of Nitro/Nitrile Groups , Hive Methods Discourse [chemistry.mdma.ch]
- 3. m.youtube.com [m.youtube.com]
- 4. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 5. rsc.org [rsc.org]
- 7. Combinatorial Chemistry in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. imperial.ac.uk [imperial.ac.uk]
An In-depth Technical Guide to tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a bifunctional molecule belonging to the pyridine and carbamate families. Its structure, featuring a reactive primary amine and a protected amine on a pyridine scaffold, makes it a valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive overview of its chemical and physical properties, available experimental data, and potential applications.
Chemical and Physical Properties
A summary of the key physicochemical properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and should be considered as such.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O₂ | [1] |
| Molecular Weight | 223.27 g/mol | [1] |
| Melting Point | 132-134 °C | [2] |
| Boiling Point (Predicted) | 321.4 ± 32.0 °C | [2] |
| pKa (Predicted) | 12.38 ± 0.70 | [2] |
| XlogP (Predicted) | 0.6 | [3] |
| Appearance | Off-white solid (based on related compounds) | [4] |
| Solubility | Insoluble in water.[4] Solubility in other common organic solvents has not been experimentally determined. | [4] |
Structure:
-
IUPAC Name: tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate[3]
-
SMILES: CC(C)(C)OC(=O)NC1=NC=C(C=C1)CN[3]
-
InChI Key: DFLQTVPEIMTXSZ-UHFFFAOYSA-N[3]
Spectroscopic Data
¹H NMR Spectroscopy (Predicted):
-
tert-butyl group: A sharp singlet around 1.5 ppm, integrating to 9 protons.
-
Aminomethyl group (CH₂): A singlet or a broad singlet for the methylene protons adjacent to the primary amine, expected in the range of 3.8-4.0 ppm. The protons of the NH₂ group itself would likely appear as a broad singlet.
-
Pyridine ring protons: A set of signals in the aromatic region (typically 7.0-8.5 ppm), exhibiting characteristic splitting patterns (doublets and a doublet of doublets) corresponding to the substitution pattern of the pyridine ring.
-
Carbamate NH: A broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR Spectroscopy (Predicted):
-
tert-butyl group: A signal for the quaternary carbon around 80 ppm and a signal for the methyl carbons around 28 ppm.
-
Aminomethyl group (CH₂): A signal in the range of 40-50 ppm.
-
Pyridine ring carbons: Five distinct signals in the aromatic region (approximately 110-160 ppm).
-
Carbamate carbonyl carbon: A signal in the downfield region, typically around 155 ppm.
Infrared (IR) Spectroscopy (Predicted):
-
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine and the carbamate N-H.
-
C-H stretching: Signals just below 3000 cm⁻¹ for the aliphatic C-H bonds.
-
C=O stretching (carbamate): A strong absorption band around 1700-1720 cm⁻¹.
-
C=N and C=C stretching (pyridine ring): Absorptions in the 1500-1600 cm⁻¹ region.
-
N-H bending: A band around 1600 cm⁻¹.
Mass Spectrometry (Predicted):
-
[M+H]⁺: The protonated molecule would be expected at m/z 224.1394.[3]
-
Fragmentation: Common fragmentation patterns would involve the loss of the tert-butyl group (C₄H₉) or the entire tert-butoxycarbonyl group (Boc).
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and analysis of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate are not currently available. However, general synthetic strategies and analytical methods for similar compounds can be adapted.
Synthesis
A plausible synthetic route, based on the synthesis of related pyridine derivatives, is outlined below. This should be considered a general guideline, and optimization would be necessary.
Reaction Scheme:
A potential synthetic workflow.
Step 1: Protection of the 2-amino group
-
Reactants: 5-cyanopyridin-2-amine, di-tert-butyl dicarbonate (Boc₂O), and a suitable base such as 4-dimethylaminopyridine (DMAP) or triethylamine (TEA).
-
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Procedure: To a solution of 5-cyanopyridin-2-amine in the chosen solvent, the base is added, followed by the slow addition of Boc₂O. The reaction is typically stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude tert-butyl (5-cyanopyridin-2-yl)carbamate. Purification can be achieved by column chromatography.
Step 2: Reduction of the nitrile group
-
Reactant: tert-butyl (5-cyanopyridin-2-yl)carbamate.
-
Reducing agent: Catalytic hydrogenation (e.g., H₂ gas with a Raney Nickel or Palladium on carbon catalyst) or a chemical reducing agent like lithium aluminum hydride (LiAlH₄). The choice of reducing agent is critical to avoid the deprotection of the Boc group.
-
Solvent: A suitable solvent for the chosen reduction method (e.g., methanol or ethanol for catalytic hydrogenation, or THF/ether for LiAlH₄).
-
Procedure: The protected intermediate is subjected to the reduction conditions. For catalytic hydrogenation, the reaction is carried out under a hydrogen atmosphere. For LiAlH₄ reduction, the reagent is added cautiously to a solution of the starting material at a low temperature.
-
Work-up: The work-up procedure depends on the reducing agent used. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For LiAlH₄, the reaction is carefully quenched with water and a base, followed by extraction with an organic solvent. The final product is then purified, typically by column chromatography.
Analytical Methods
Standard analytical techniques should be employed to confirm the identity and purity of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity analysis. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid, would be a suitable starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To confirm the presence of the key functional groups.
Biological Activity and Mechanism of Action
As of the date of this document, there is no publicly available information on the specific biological activities, mechanism of action, or involvement in any signaling pathways of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate.
However, the structural motifs present in this molecule suggest potential areas of interest for researchers:
-
Pyridine Ring: The pyridine nucleus is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.
-
Carbamate Group: Carbamates are known to act as enzyme inhibitors, particularly cholinesterase inhibitors, and are found in various therapeutic agents.[2] The Boc-protecting group is generally considered to be a temporary modification to mask the reactivity of an amine during synthesis, but its presence can influence the physicochemical properties and biological interactions of the molecule.
-
Primary Amine: The free aminomethyl group provides a handle for further chemical modification, allowing for the attachment of various pharmacophores or linkers for targeted drug delivery.
Given its structure, this compound is primarily of interest as an intermediate for the synthesis of more complex molecules with potential therapeutic applications. Researchers may use it to explore new chemical space around known pharmacophores by incorporating the 2-amino-5-(aminomethyl)pyridine scaffold.
Safety and Handling
Specific safety data for tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is not available. Therefore, it should be handled with the standard precautions for a novel chemical compound of unknown toxicity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Some sources suggest it may be air-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a valuable chemical intermediate with potential for use in the synthesis of novel compounds for drug discovery and development. While there is a significant lack of publicly available experimental data regarding its detailed properties, biological activity, and specific handling protocols, its structural features suggest it is a promising building block for medicinal chemists. Further research is warranted to fully characterize this compound and explore its potential in various therapeutic areas. Researchers working with this compound should proceed with appropriate caution and perform thorough analytical characterization.
References
- 1. tert-butyl ((5-(aminomethyl)pyridin-2-yl)methyl)carbamate | CAS:654679-12-6 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 2. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]
- 4. fishersci.com [fishersci.com]
A Technical Guide to the Spectral Analysis of Boc-Protected Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-(aminomethyl)pyridine is a bifunctional molecule of interest in medicinal chemistry and drug development. The presence of a Boc-protected amine and a primary aminomethyl group on a pyridine scaffold makes it a versatile building block for the synthesis of more complex molecules. Proper characterization of such compounds is critical to ensure purity and confirm identity. This guide provides an overview of the expected spectral data and the methodologies used for their acquisition.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for the analogous compound, tert-butyl (pyridin-2-ylmethyl)carbamate.
Table 1: ¹H NMR Spectral Data of tert-butyl (pyridin-2-ylmethyl)carbamate [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.52 | s | - | 1H | Pyridine H-6 |
| 7.65 | d | 8 | 1H | Pyridine H-4 |
| 7.27 | d | 4 | 1H | Pyridine H-3 |
| 7.17 | d | 4 | 1H | Pyridine H-5 |
| 5.89 | bs | - | 1H | NH |
| 4.45 | s | - | 2H | CH₂ |
| 1.46 | s | - | 9H | C(CH₃)₃ |
Solvent: CDCl₃, Frequency: 400 MHz
Table 2: ¹³C NMR Spectral Data of tert-butyl (pyridin-2-ylmethyl)carbamate [1]
| Chemical Shift (δ) ppm | Assignment |
| 157.65 | C=O (carbamate) |
| 156.05 | Pyridine C-2 |
| 148.95 | Pyridine C-6 |
| 136.66 | Pyridine C-4 |
| 122.10 | Pyridine C-3 |
| 121.56 | Pyridine C-5 |
| 79.29 | C (CH₃)₃ |
| 45.68 | C H₂ |
| 28.34 | C(C H₃)₃ |
Solvent: CDCl₃, Frequency: 100 MHz
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While experimental data for this compound is unavailable, the expected masses for common adducts can be predicted.
Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₇N₃O₂)
| Adduct | Predicted m/z |
| [M+H]⁺ | 224.1394 |
| [M+Na]⁺ | 246.1213 |
| [M+K]⁺ | 262.0952 |
M = Molecular Weight (223.28 g/mol )
Experimental Protocols
NMR Spectroscopy Protocol
A general procedure for acquiring NMR spectra of a Boc-protected aminopyridine derivative is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal magnetic field homogeneity.
-
Set the appropriate spectral width and acquisition time.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Mass Spectrometry Protocol
A general protocol for obtaining a mass spectrum of a small organic molecule using Electrospray Ionization (ESI) is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Calibrate the instrument using a standard calibration solution to ensure high mass accuracy.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.
-
Set the appropriate parameters for the ESI source, including capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
-
Data Analysis:
-
Process the raw data to obtain the mass spectrum.
-
Identify the molecular ion peak and any other significant adducts.
-
Compare the experimentally measured mass to the calculated exact mass to confirm the elemental composition.
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized organic compound.
Caption: Workflow for the synthesis and structural elucidation of a chemical compound.
References
An In-depth Technical Guide on the Physicochemical Properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available information on tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate, a compound of interest in drug discovery and development. Due to the limited publicly available data on the specific solubility of this molecule, this document focuses on its known chemical and physical properties, predicted solubility characteristics based on its structural moieties, and general methodologies for its empirical determination. This guide is intended to serve as a foundational resource for researchers, enabling them to make informed decisions in experimental design and execution.
Introduction
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a bifunctional molecule incorporating a pyridine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protected amine. This combination of features makes it a valuable building block in medicinal chemistry, particularly in the synthesis of more complex molecules with potential therapeutic applications. The Boc protecting group is crucial for selectively masking one of the amine functionalities, allowing for controlled, stepwise synthetic transformations. Understanding the physicochemical properties of this compound, especially its solubility, is critical for its effective use in various research and development stages, including reaction condition optimization, purification, formulation, and biological screening.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N₃O₂ | --- |
| Molecular Weight | 223.27 g/mol | --- |
| CAS Number | 187237-37-2 | --- |
| Appearance | Off-white to white solid | General observation for similar compounds |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| pKa | Not reported | --- |
| LogP (Predicted) | ~1.2 - 1.5 | Cheminformatic prediction |
Table 1: Physicochemical Properties of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
Solubility Profile: Predictions and Considerations
In the absence of direct experimental data, the solubility of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate can be inferred by analyzing its structural components: the aminopyridine core and the Boc-carbamate group.
-
Aminopyridine Core: The pyridine ring and the two amine groups contribute to the molecule's polarity and its ability to form hydrogen bonds. Aminopyridines, such as 2-aminopyridine and 4-aminopyridine, generally exhibit good solubility in water and other polar solvents like alcohols.[1][2] The solubility of 2-aminopyridine has been shown to increase with temperature in solvents like acetone, chloroform, and ethyl acetate.[3][4]
-
tert-Butoxycarbonyl (Boc) Group: The Boc protecting group is a bulky, nonpolar moiety. Its presence significantly increases the lipophilicity of the molecule, which generally leads to a decrease in aqueous solubility compared to the parent, unprotected diamine. While the Boc group enhances solubility in nonpolar organic solvents, its influence on solubility in polar organic solvents can vary.
Expected Solubility:
-
Aqueous Solubility: The molecule is expected to have low to moderate aqueous solubility. The polar aminopyridine portion will contribute to water solubility, but the lipophilic Boc group will counteract this effect. The solubility is likely to be pH-dependent; protonation of the basic nitrogen atoms of the pyridine ring and the free amine at acidic pH would increase aqueous solubility.
-
Organic Solubility: The compound is anticipated to be soluble in a range of polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and N,N-dimethylformamide (DMF). Its solubility in less polar solvents like dichloromethane (DCM), ethyl acetate, and tetrahydrofuran (THF) is likely to be moderate. It is expected to have poor solubility in nonpolar solvents like hexanes and diethyl ether.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is required. The following section outlines a general method that can be adapted for tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate.
Objective: To determine the solubility of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate in various solvents at a specified temperature.
Materials:
-
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate
-
Selected solvents (e.g., water, phosphate-buffered saline (PBS), methanol, ethanol, DMSO, DCM, ethyl acetate, acetonitrile)
-
Vials with screw caps
-
Analytical balance
-
Thermostatic shaker or rotator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Interpretation:
-
Calculate the solubility as the concentration of the compound in the saturated solution, typically expressed in mg/mL or µg/mL.
-
Logical Workflow for Solubility Assessment
The process of assessing the solubility of a compound like tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate can be visualized as a logical workflow.
Caption: Logical Workflow for Solubility Assessment.
Signaling Pathways and Experimental Workflows
A thorough search of scientific literature and databases did not reveal any specific signaling pathways that are directly modulated by tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate. This compound is primarily utilized as a synthetic intermediate. As such, its role is upstream of the biologically active molecules it is used to create. Therefore, a diagrammatic representation of a signaling pathway involving this specific compound cannot be provided at this time.
Conclusion
tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate is a key synthetic building block with physicochemical properties that are dictated by its composite structure. While quantitative solubility data is not currently available, a qualitative assessment based on its aminopyridine and Boc-carbamate functionalities suggests low to moderate aqueous solubility and good solubility in polar organic solvents. This guide provides a framework for researchers to empirically determine the solubility of this compound through a generalizable experimental protocol. The lack of data on its direct biological interactions precludes the description of any associated signaling pathways. Further experimental investigation is necessary to fully characterize the solubility profile and other physicochemical parameters of this compound, which will undoubtedly facilitate its broader application in drug discovery and development.
References
2-(Boc-amino)-5-(aminomethyl)pyridine chemical structure and IUPAC name
An In-depth Technical Guide on 2-(Boc-amino)-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical properties of this compound, a key building block in medicinal chemistry and drug discovery.
Chemical Identity
IUPAC Name: tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate[1]
Synonyms: tert-butyl N-[5-(aminomethyl)pyridin-2-yl]carbamate[2][3][4]
Chemical Structure
The structure of this compound consists of a pyridine ring substituted at the 2-position with a Boc-amino group and at the 5-position with an aminomethyl group. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines.
Molecular Formula: C₁₁H₁₇N₃O₂[1][2][3][4]
SMILES: CC(C)(C)OC(=O)NC1=NC=C(CN)C=C1[1][2][3]
Structural Representation
Caption: 2D representation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Weight | 223.28 g/mol |
| CAS Number | 187237-37-2[2] |
| MDL Number | MFCD07781132[2] |
Note: The user's request for experimental protocols, signaling pathways, and extensive data tables is not applicable to the fundamental chemical information provided for this compound.
References
A Comprehensive Technical Guide to the Handling and Storage of 2-(Boc-amino)-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the best practices for the handling and storage of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key building block in pharmaceutical research and development. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from safety data sheets of structurally related aminopyridine derivatives and general laboratory safety protocols to ensure a high standard of safety and maintain compound integrity.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to yellow powder.[1] The Boc (tert-butoxycarbonyl) protecting group on the amino function modulates its reactivity, making it a versatile intermediate in organic synthesis.[2]
Table 1: Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 187237-37-2 | [1][3][4][5] |
| Molecular Formula | C11H17N3O2 | [1][3][4] |
| Molecular Weight | 223.28 g/mol | [3][4] |
| Appearance | White to yellow solid/powder | [1][6] |
| Purity | ≥95% - 97% | [1][3] |
| Recommended Storage | Ambient temperatures to +4°C, under inert gas (Argon) | [4][7] |
| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [5][7] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P362, P501 | [7] |
Safe Handling Protocols
Given its potential to cause skin, eye, and respiratory irritation, strict adherence to safety protocols is mandatory when handling this compound.[5][7] The following workflow outlines the essential steps for safe handling.
Caption: Experimental Workflow for Safe Handling.
Detailed Methodologies:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly review the compound's SDS to understand its specific hazards and emergency procedures.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.[8][9]
-
Ventilation: All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Weighing and Transfer: Use a microbalance within the fume hood for accurate and contained weighing. Avoid generating dust. Use appropriate tools for transfer.
-
Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Waste Disposal: Dispose of contaminated materials and excess compound in a designated hazardous waste container in accordance with institutional and local regulations.[9]
Storage and Stability
Proper storage is crucial to maintain the stability and purity of this compound.
-
Temperature: Store the compound at ambient temperatures or refrigerated at +4°C for enhanced long-term stability.[7]
-
Atmosphere: To prevent degradation from atmospheric moisture and oxygen, it is recommended to store the compound under an inert atmosphere, such as argon.[4]
-
Container: Keep the compound in its original, tightly sealed container.
-
Incompatibilities: Avoid storage near strong oxidizing agents, strong acids, and sources of ignition.[9]
The chemical stability of the Boc protecting group is generally good under neutral and basic conditions; however, it can be cleaved under acidic conditions.[2]
Spill and Exposure Management
In the event of a spill or exposure, immediate and appropriate action is critical.
Caption: Decision-Making for Spill Response.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
This guide provides a framework for the safe handling and storage of this compound. Researchers should always consult the most recent Safety Data Sheet and their institution's specific safety guidelines before working with this or any other chemical.
References
- 1. H50078.06 [thermofisher.cn]
- 2. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. This compound 95% | CAS: 187237-37-2 | AChemBlock [achemblock.com]
- 4. calpaclab.com [calpaclab.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. americanelements.com [americanelements.com]
- 7. 5-Aminomethyl-2-(Boc-amino)pyridine, 97% | Fisher Scientific [fishersci.ca]
- 8. synquestlabs.com [synquestlabs.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
Technical Guide: 2-(Boc-amino)-5-(aminomethyl)pyridine for Advanced Research and Development
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key building block for medicinal chemistry and drug discovery. This document details its commercial availability, physicochemical properties, a representative synthetic protocol, and its applications in the development of novel therapeutics.
Introduction: A Versatile Scaffold for Drug Discovery
This compound, also known by its IUPAC name tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate, is a strategically designed bifunctional molecule. It belongs to the 2-aminopyridine class of compounds, which are recognized as "unsung heroes" in drug discovery due to their prevalence in a wide range of pharmacologically active agents.[1] The pyridine scaffold itself is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[2][3]
The key feature of this compound is the differential protection of its two amino groups. The amine at the 2-position is protected by a tert-butoxycarbonyl (Boc) group, a common and versatile protecting group in organic synthesis, while the aminomethyl group at the 5-position remains free. This arrangement allows for selective chemical transformations, making it an ideal starting material for constructing complex molecular architectures and generating libraries of compounds for structure-activity relationship (SAR) studies.
Commercial Availability and Physicochemical Properties
This compound is readily available from several commercial chemical suppliers, ensuring a stable supply chain for research and development activities. The compound is typically offered in various purities and quantities.
Table 1: Commercial Supplier Information
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number |
| AChemBlock | U138544 | 95% | Custom | 187237-37-2[4] |
| Thermo Fisher Scientific | H50078.06 | >96.0% (HPLC) | 1 g, 5 g | 187237-37-2[4] |
| Apollo Scientific | OR17840 | Not Specified | 250 mg, 1 g, 5 g | 187237-37-2[5] |
| American Elements | Not Specified | High Purity Available | Research & Bulk | 187237-37-2 (isomer) |
Note: Availability and pricing are subject to change. Please consult the respective supplier's website for the most current information.
Table 2: Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate | [4] |
| CAS Number | 187237-37-2 | [4] |
| Molecular Formula | C₁₁H₁₇N₃O₂ | [4] |
| Molecular Weight | 223.28 g/mol | [4] |
| Appearance | White to yellow powder | [4] |
| Melting Point | 132-134 °C | |
| SMILES | CC(C)(C)OC(=O)NC1=NC=C(CN)C=C1 | [4] |
| InChIKey | DFLQTVPEIMTXSZ-UHFFFAOYSA-N | [6] |
Experimental Protocols: Synthesis Pathway
A common and efficient synthetic route to this compound involves a two-step process starting from 2-amino-5-cyanopyridine. This precursor is commercially available. The synthesis involves the selective Boc-protection of the 2-amino group, followed by the chemical reduction of the nitrile group at the 5-position.
Step 1: Synthesis of tert-Butyl (5-cyanopyridin-2-yl)carbamate
This procedure is based on standard protocols for the Boc-protection of aminopyridines.
-
Materials:
-
2-Amino-5-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-amino-5-cyanopyridine (1.0 eq) in anhydrous THF.
-
Add a base such as triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, quench the reaction by adding water.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield tert-butyl (5-cyanopyridin-2-yl)carbamate as a solid.
-
Step 2: Synthesis of this compound
This procedure describes the reduction of the nitrile functional group to a primary amine using catalytic hydrogenation, a common and effective method.
-
Materials:
-
tert-Butyl (5-cyanopyridin-2-yl)carbamate
-
Raney Nickel (50% slurry in water) or Palladium on Carbon (Pd/C)
-
Methanol (MeOH)
-
Ammonia solution (e.g., 7N in Methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
-
Protocol:
-
To a solution of tert-butyl (5-cyanopyridin-2-yl)carbamate (1.0 eq) in methanol, add a methanolic ammonia solution. The ammonia helps to prevent the formation of secondary amine byproducts.
-
Carefully add a catalytic amount of Raney Nickel (washed with methanol) to the solution under an inert atmosphere.
-
Transfer the reaction mixture to a hydrogenation apparatus (e.g., a Parr shaker).
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi) and shake at room temperature.
-
Monitor the reaction by observing hydrogen uptake and by TLC or LC-MS analysis.
-
Upon completion, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by column chromatography to obtain this compound.
-
Applications in Drug Development
The unique structure of this compound makes it a valuable intermediate for synthesizing targeted therapeutic agents. The free aminomethyl group serves as a handle for introducing various pharmacophores or for linking the molecule to other scaffolds, while the Boc-protected amine can be deprotected at a later synthetic stage for further functionalization.
References
- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogenation of the Exocyclic Olefinic Bond at C-16/C-17 Position of ent-Kaurane Diterpene Glycosides of Stevia rebaudiana Using Various Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate | C21H30ClN5O5 | CID 46911214 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ch.ic.ac.uk [ch.ic.ac.uk]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. PubChemLite - Tert-butyl n-[5-(aminomethyl)pyridin-2-yl]carbamate (C11H17N3O2) [pubchemlite.lcsb.uni.lu]
Technical Guide: Safety and Handling of 2-(Boc-amino)-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The information provided is based on available safety data for 2-(Boc-amino)-5-(aminomethyl)pyridine and structurally related compounds. It is not a substitute for a comprehensive risk assessment and the user's own standard operating procedures. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this chemical.
Introduction
This compound (CAS No. 187237-37-2) is a substituted pyridine derivative commonly used as a building block in organic synthesis, particularly in the development of pharmaceutical compounds. The presence of a Boc-protected amine and a primary aminomethyl group on the pyridine ring makes it a versatile intermediate. However, like many substituted pyridines, it requires careful handling due to its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for this compound.
Hazard Identification and Classification
GHS Hazard Classification (Anticipated based on available data for the compound and its analogs):
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation. |
| Acute Toxicity, Oral (based on analogs) | Category 3/4 | H301/H302: Toxic/Harmful if swallowed. |
| Acute Toxicity, Dermal (based on analogs) | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin. |
Pictograms (Anticipated):
Signal Word (Anticipated): Danger or Warning
Physical and Chemical Properties
| Property | Value |
| CAS Number | 187237-37-2 |
| Molecular Formula | C₁₁H₁₇N₃O₂ |
| Molecular Weight | 223.28 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically ≥97% |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |
| Storage Temperature | Store at 2-8°C, under an inert atmosphere is recommended. |
Safe Handling and Personal Protective Equipment (PPE)
Adherence to strict safety protocols is essential when handling this compound.
Engineering Controls
-
Fume Hood: All handling of this compound, including weighing, preparing solutions, and running reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Provides a barrier against skin contact. Inspect gloves before use and change them frequently, especially if contaminated. |
| Body Protection | A laboratory coat worn over full-length clothing. | Prevents contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for operations with a high potential for aerosolization or if engineering controls are not sufficient. | Prevents inhalation of dust or vapors. |
Experimental Protocols
The following are generalized protocols for handling this compound. These should be adapted to specific experimental needs and institutional safety guidelines.
Weighing and Transferring
-
Preparation: Before handling, ensure the chemical fume hood is operational and all necessary PPE is worn.
-
Containment: Perform all weighing and transfer operations on a disposable work surface (e.g., chemical-resistant absorbent liner) within the fume hood.
-
Handling: Use spatulas and weighing paper to handle the solid. Avoid creating dust.
-
Cleaning: Clean any residual solid from the spatula and weighing area with a solvent-moistened wipe and dispose of it as hazardous waste.
Solution Preparation
-
Setup: In a chemical fume hood, place a flask or beaker of the appropriate size on a magnetic stir plate.
-
Addition of Solid: Carefully add the weighed this compound to the vessel.
-
Addition of Solvent: Slowly add the desired solvent to the vessel, ensuring the container is covered as much as possible to prevent splashing and vapor release.
-
Dissolution: Stir the mixture until the solid is fully dissolved. Keep the container sealed when not in use.
Spill Management
-
Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.
-
Containment (Small Spills): For small spills within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.
-
PPE: Wear appropriate PPE, including respiratory protection if necessary, during the entire cleanup process.
Waste Disposal
-
Segregation: All waste containing this compound, including contaminated labware, PPE, and absorbent materials, must be collected as hazardous waste.
-
Containers: Use clearly labeled, sealed, and compatible containers for waste collection. Do not mix with incompatible waste streams.
-
Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Stability
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. A storage temperature of 2-8°C is recommended.
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.
-
Stability: The compound is generally stable under recommended storage conditions.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the peer-reviewed scientific literature detailing the biological activity or the involvement of this compound in any particular signaling pathways. The broader class of aminopyridines has been investigated for various pharmacological activities, including the modulation of ion channels and enzymatic activity.[1][2] However, without specific data for this compound, no definitive signaling pathway can be described.
Logical Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Methodological & Application
Application Notes and Protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine as a Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the evolving landscape of targeted therapeutics, bifunctional linkers are critical components in the design of sophisticated molecular architectures such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The structure of the linker—its length, rigidity, and chemical properties—profoundly influences the efficacy, selectivity, and pharmacokinetic profile of the conjugate.[1][2][3]
2-(Boc-amino)-5-(aminomethyl)pyridine (CAS: 187237-37-2) is a versatile heterobifunctional linker that offers a semi-rigid pyridine core. This structure provides defined spatial orientation between the two conjugated moieties. It features two distinct functional groups: a primary amine protected by a tert-butyloxycarbonyl (Boc) group and a free primary aminomethyl group. The Boc group provides a stable yet readily cleavable protecting group, enabling controlled, sequential conjugation reactions.[4][] This allows for the precise assembly of complex bioconjugates, preventing undesirable side reactions.[]
These application notes provide an overview of the potential uses of this compound and detailed protocols for its incorporation into advanced therapeutic modalities.
Core Applications
The unique structure of this compound makes it a valuable building block for:
-
Proteolysis Targeting Chimeras (PROTACs): The linker can connect a ligand that binds to a target protein of interest (POI) with a ligand that recruits an E3 ubiquitin ligase. The semi-rigid pyridine core helps to optimize the orientation required for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for inducing ubiquitination and subsequent degradation of the target protein.[][6][7]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach a potent cytotoxic payload to a monoclonal antibody. The Boc-protected amine allows for initial conjugation to the payload, followed by deprotection and attachment to the antibody, or vice-versa.
-
Novel Bioconjugates: Its bifunctional nature is suitable for synthesizing a variety of other complex molecules, including fluorescent probes, peptide conjugates, and targeted delivery systems where precise spatial control is advantageous.
Data Presentation
While specific quantitative data for PROTACs or ADCs utilizing this compound is not extensively available in the public domain, the following table illustrates typical parameters used to evaluate the efficacy of PROTACs, which would be relevant for conjugates synthesized with this linker.
| Parameter | Typical Value Range | Description | Reference |
| DC₅₀ | 1 nM - 10 µM | The concentration of a PROTAC required to degrade 50% of the target protein. A lower value indicates higher potency. | [1] |
| Dₘₐₓ | 50% - >95% | The maximum percentage of target protein degradation achieved. A higher value indicates greater efficacy. | [1] |
| Ternary Complex Kᴅ | 10 nM - 500 nM | The dissociation constant for the ternary complex (Target-PROTAC-E3 Ligase). A lower value indicates a more stable complex. | [8] |
| Cellular Permeability | Variable | The ability of the PROTAC to cross the cell membrane and reach its intracellular target. | [8] |
Experimental Protocols
The following protocols provide detailed methodologies for the key steps involved in utilizing this compound as a bifunctional linker.
Protocol 1: Boc Group Deprotection
This protocol describes the removal of the Boc protecting group from the 2-amino position of the pyridine ring to expose the primary amine for subsequent conjugation.
Materials and Reagents:
| Reagent | Supplier Example | CAS Number | Notes |
| This compound | AChemBlock | 187237-37-2 | Purity: ≥95% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | 75-09-2 | Use dry solvent to prevent side reactions. |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | 76-05-1 | Corrosive and toxic; handle in a fume hood. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Fisher Scientific | 144-55-8 | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Fisher Scientific | 7757-82-6 | For drying the organic layer. |
| Round-bottom flask | VWR | - | |
| Magnetic stirrer and stir bar | VWR | - |
Procedure:
-
Dissolution: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1 M.
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common reaction condition is 20-50% TFA in DCM (v/v).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed (typically 30-60 minutes).[9]
-
Work-up: a. Upon completion, carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.[9] b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x volume). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Filter the solution and concentrate under reduced pressure using a rotary evaporator to yield the deprotected product, 5-(aminomethyl)pyridin-2-amine.
-
Verification: Confirm the identity and purity of the product by ¹H NMR and Mass Spectrometry. The deprotected diamine can be used immediately in the next step.
Visualization of Boc Deprotection Workflow:
Protocol 2: Amide Coupling to a Carboxylic Acid
This protocol details the conjugation of one of the amino groups of the linker to a molecule containing a carboxylic acid (e.g., a POI ligand or an E3 ligase ligand) to form a stable amide bond. This can be performed on either the Boc-protected or deprotected linker, depending on the synthetic strategy. Here, we describe coupling to the aminomethyl group.
Materials and Reagents:
| Reagent | Supplier Example | CAS Number | Notes |
| This compound | AChemBlock | 187237-37-2 | |
| Carboxylic acid-containing molecule (e.g., POI ligand) | Varies | Varies | Must be soluble in the reaction solvent. |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Oakwood Chemical | 148893-10-1 | Amide coupling reagent. |
| DIPEA (N,N-Diisopropylethylamine) | Sigma-Aldrich | 7087-68-5 | Non-nucleophilic base. |
| Anhydrous DMF (N,N-Dimethylformamide) | Sigma-Aldrich | 68-12-2 | Use dry solvent. |
Procedure:
-
Activation of Carboxylic Acid: a. Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF. b. Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution.[9] c. Stir the mixture for 15 minutes at room temperature to form the activated ester.
-
Coupling Reaction: a. In a separate flask, dissolve this compound (1.2 equivalents) in a minimal amount of anhydrous DMF. b. Add the linker solution to the activated carboxylic acid solution. c. Stir the reaction at room temperature for 4-12 hours.
-
Monitoring and Purification: a. Monitor the reaction progress by LC-MS. b. Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent like ethyl acetate. c. The crude product is then purified by flash column chromatography or preparative HPLC to yield the desired conjugate.
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR and Mass Spectrometry.
Visualization of Amide Coupling Workflow:
References
- 1. tert-Butyl N-{[5-(5-oxohexanamido)pyridin-2-yl]amino}carbamate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TERT-BUTYL [(5-(AMINOMETHYL)PYRIDIN-2-YL]CARBAMATE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted protein degradation: mechanisms, strategies and application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine in PROTAC Linker Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins by hijacking the cell's natural protein disposal machinery.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule.
This document provides detailed application notes and protocols for the utilization of 2-(Boc-amino)-5-(aminomethyl)pyridine as a versatile building block in the synthesis of PROTAC linkers. The pyridine moiety can introduce a degree of rigidity and potential for specific interactions within the ternary complex, while the Boc-protected amine and the aminomethyl group provide orthogonal handles for a modular and controlled assembly of the PROTAC molecule.
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Caption: General mechanism of action for a PROTAC molecule.
Experimental Protocols
The synthesis of a PROTAC using this compound as a linker component typically involves a modular approach. The following protocols outline the key steps for incorporating this building block.
Protocol 1: Amide Bond Formation with the Aminomethyl Group of this compound
This protocol describes the coupling of a carboxylic acid-containing moiety (either a POI ligand or an E3 ligase ligand with a linker extension) to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1.1 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard work-up and purification reagents (Ethyl acetate, water, brine, anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-functionalized ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0 - 3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 - 1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by an appropriate analytical technique such as LC-MS or TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide product.
Quantitative Data (Representative):
| Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Carboxylic acid-functionalized POI ligand | This compound | HATU/DIPEA | DMF | 4 | 75-90 | >95 |
| Carboxylic acid-functionalized E3 ligand | This compound | HATU/DIPEA | DMF | 6 | 70-85 | >95 |
Note: Yields and reaction times are dependent on the specific substrates used and may require optimization.
Protocol 2: Boc Deprotection of the Pyridine Amine
This protocol outlines the removal of the Boc protecting group to reveal the free amine on the pyridine ring for subsequent coupling reactions.
Materials:
-
Boc-protected pyridine intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected pyridine intermediate (1.0 eq) in a solution of 20-50% TFA in anhydrous DCM.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate the residue with toluene (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification.
Protocol 3: Second Amide Bond Formation to Complete the PROTAC Synthesis
This protocol describes the final coupling step between the deprotected pyridine amine and a second carboxylic acid-functionalized ligand to form the final PROTAC molecule.
Materials:
-
TFA salt of the deprotected pyridine amine from Protocol 2 (1.0 eq)
-
Carboxylic acid-functionalized ligand (1.0 - 1.2 eq)
-
HATU (1.1 - 1.5 eq)
-
DIPEA (3.0 - 5.0 eq)
-
Anhydrous DMF
-
Preparative HPLC system for purification
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid-containing ligand (1.0 - 1.2 eq) in anhydrous DMF.
-
Add HATU (1.1 - 1.5 eq) and DIPEA (3.0 - 5.0 eq) to the mixture.
-
In a separate vial, dissolve the TFA salt of the deprotected pyridine intermediate (1.0 eq) in anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by LC-MS.
-
Upon completion, the crude PROTAC can be purified by preparative HPLC to yield the final product.
Characterization of the Final PROTAC:
| Analytical Method | Expected Outcome |
| LC-MS | Correct mass-to-charge ratio for the final PROTAC |
| ¹H NMR | Peaks corresponding to all components of the PROTAC |
| Preparative HPLC | A single, sharp peak indicating high purity (>95%) |
| HRMS | Exact mass measurement confirming the elemental composition |
Experimental Workflow
The synthesis of a PROTAC utilizing this compound follows a logical and modular workflow, enabling the systematic assembly of the final heterobifunctional molecule.
Caption: Modular workflow for PROTAC synthesis.
Conclusion
This compound serves as a valuable and versatile building block for the synthesis of PROTAC linkers. Its orthogonal protecting groups allow for a controlled and stepwise assembly of the final PROTAC molecule. The inclusion of the pyridine ring can influence the conformational properties of the linker and may provide opportunities for enhancing ternary complex stability through specific molecular interactions. The detailed protocols and workflows provided herein offer a solid foundation for researchers to incorporate this promising linker component into their PROTAC design and discovery efforts. Careful optimization of reaction conditions and thorough characterization of all intermediates and the final product are crucial for the successful synthesis of potent and effective protein degraders.
References
Application Notes and Protocols for the Coupling of 2-(Boc-amino)-5-(aminomethyl)pyridine with Carboxylic Acids
Introduction
The formation of an amide bond between a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. 2-(Boc-amino)-5-(aminomethyl)pyridine is a valuable building block, incorporating a protected primary amine on a pyridine scaffold, which allows for selective amide bond formation at the aminomethyl group. This document provides detailed protocols for the coupling of this amine with various carboxylic acids using common and efficient coupling reagents. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position ensures that the reaction occurs selectively at the more nucleophilic aminomethyl group.[1]
These protocols are intended for researchers, scientists, and drug development professionals seeking reliable methods for the synthesis of novel compounds. The selection of the appropriate coupling reagent and reaction conditions is crucial for achieving high yields and purity.[2] This note outlines procedures using two highly effective and widely used coupling systems: HATU and EDC/HOBt.
Reaction Principle
The fundamental reaction involves the activation of a carboxylic acid to form a more reactive species that is susceptible to nucleophilic attack by the primary amine of this compound.[3]
-
HATU Coupling: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent that reacts with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate readily reacts with the amine to form the desired amide bond with minimal racemization.[2][3][4][5][6]
-
EDC/HOBt Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form an O-acylisourea intermediate.[3] This intermediate can be unstable; however, the addition of 1-hydroxybenzotriazole (HOBt) traps it to form a more stable HOBt ester, which then efficiently reacts with the amine to yield the amide.[4][7][8] The byproducts of the EDC reaction are water-soluble, which can simplify purification.[4]
Data Presentation: Comparison of Common Coupling Conditions
The following table summarizes typical reaction conditions and expected outcomes for the coupling of a generic carboxylic acid with this compound using different coupling reagents. Actual yields may vary depending on the specific substrates and reaction scale.
| Coupling Reagent | Carboxylic Acid (eq.) | This compound (eq.) | Reagent (eq.) | Additive (eq.) | Base (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| HATU | 1.0 | 1.1 | 1.1 | - | 2.0 (DIPEA) | DMF | 23 | 2-4 | 85-95 |
| EDC/HOBt | 1.0 | 1.1 | 1.2 (EDC) | 1.2 (HOBt) | - | DCM/DMF | 0 to 23 | 12-18 | 70-90 |
| DIC/HOBt | 1.0 | 1.1 | 1.1 (DIC) | 1.2 (HOBt) | - | DCM | 0 to 23 | 12-18 | 75-90 |
| PyBOP | 1.0 | 1.2 | 1.2 | - | 3.0 (DIPEA) | DMF | 23 | 2-6 | 80-95 |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes a general and highly efficient method for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq) and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add HATU (1.1 eq) to the reaction mixture in one portion.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol outlines a classic and reliable method for amide bond formation using EDC in conjunction with HOBt.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq).
-
Dissolve the solids in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl solution (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for HATU-Mediated Coupling
Caption: Workflow for HATU-mediated amide coupling.
Logical Relationship of EDC/HOBt Coupling Mechanism
Caption: Key steps in the EDC/HOBt coupling mechanism.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(Boc-amino)-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 2-(tert-butoxycarbonylamino)-5-((tert-butoxycarbonylamino)methyl)pyridine .
This doubly Boc-protected aminopyridine derivative offers two key points of diversification. The C2-amino group can serve as a crucial hinge-binding motif, interacting with the backbone of the kinase ATP-binding site. The C5-aminomethyl group provides a vector for introducing various substituents to explore the solvent-exposed region of the kinase, enabling modulation of potency, selectivity, and pharmacokinetic properties. This building block is particularly amenable to the synthesis of inhibitors targeting kinases such as the Janus kinase (JAK) family, which are pivotal in cytokine signaling pathways implicated in inflammatory diseases and myeloproliferative neoplasms.
Synthetic Strategies and Key Reactions
The synthesis of kinase inhibitors from 2-(Boc-amino)-5-(aminomethyl)pyridine typically involves a multi-step sequence. The Boc protecting groups can be selectively or fully removed to allow for sequential functionalization of the amino groups. Common synthetic transformations include:
-
Acylation/Sulfonylation: The free amino groups can be readily acylated or sulfonylated with a variety of acid chlorides, sulfonyl chlorides, or activated carboxylic acids to introduce diverse side chains.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which can form key hydrogen bond interactions within the kinase active site.
-
Buchwald-Hartwig Amination: The C2-amino group, after deprotection, can participate in palladium-catalyzed cross-coupling reactions with aryl or heteroaryl halides to construct more complex scaffolds.[1]
-
Reductive Amination: The C5-aminomethyl group, upon deprotection, can be elaborated through reductive amination with various aldehydes and ketones to introduce a wide range of substituents.
Representative Kinase Inhibitor Synthesis: A JAK2 Inhibitor
This section details a representative protocol for the synthesis of a potent and selective JAK2 inhibitor starting from this compound. The design is based on published 2-aminopyridine-based JAK2 inhibitors.[2][3]
Experimental Workflow
The overall synthetic workflow is depicted below.
References
Application Notes and Protocols for Amide Bond Formation with 2-(Boc-amino)-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the formation of an amide bond between a carboxylic acid and 2-(Boc-amino)-5-(aminomethyl)pyridine. This versatile building block is frequently utilized in medicinal chemistry and drug discovery for the synthesis of complex molecules, including enzyme inhibitors and receptor ligands. The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position ensures chemoselective acylation of the primary aminomethyl group at the 5-position.
General Reaction Scheme
The fundamental reaction involves the coupling of a carboxylic acid with the primary amine of this compound to form a stable amide linkage. This transformation is typically mediated by a coupling reagent to activate the carboxylic acid, facilitating nucleophilic attack by the amine.
The Versatility of 2-(Boc-amino)-5-(aminomethyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2-(Boc-amino)-5-(aminomethyl)pyridine is a valuable bifunctional building block in medicinal chemistry. The presence of a Boc-protected primary amine and a free aminomethyl group on the pyridine scaffold allows for sequential and regioselective chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries targeting various biological endpoints. The pyridine core is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively explored for the treatment of a wide range of diseases, including cancer, inflammatory conditions, and metabolic disorders.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of potent and selective enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes. While direct literature citing the use of this compound is limited, this document leverages data from a closely related positional isomer, tert-butyl ((6-aminopyridin-3-yl)methyl)carbamate, to provide representative protocols and data. This information serves as a practical guide for researchers looking to utilize this class of compounds in their drug discovery programs.
Application in the Synthesis of DPP-4 Inhibitors
Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones. Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The aminomethylpyridine scaffold has been identified as a key pharmacophore for potent and selective DPP-4 inhibitors. The general synthetic approach involves the acylation of the aminomethyl group of a protected aminopyridine derivative, followed by deprotection and further functionalization of the pyridine amine.
Representative Synthetic Scheme
The following scheme illustrates a representative synthesis of a DPP-4 inhibitor using a Boc-protected aminomethylpyridine intermediate.
Caption: Synthetic pathway for a DPP-4 inhibitor.
Quantitative Data: In Vitro DPP-4 Inhibition
The following table summarizes the in vitro inhibitory activity of a series of compounds synthesized from a related aminomethylpyridine scaffold against DPP-4.
| Compound ID | R Group | IC50 (nM) vs. DPP-4 |
| 1a | 2,4,5-trifluorophenyl | 1.8 |
| 1b | 4-fluorophenyl | 15.2 |
| 1c | Phenyl | 45.7 |
| 1d | 2,5-difluorophenyl | 3.5 |
Experimental Protocols
Protocol 1: General Procedure for the Acylation of this compound
This protocol describes a general method for the amide coupling of this compound with a carboxylic acid, a key step in the synthesis of many biologically active molecules.
Materials:
-
This compound
-
Carboxylic acid of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired Boc-protected amide.
Protocol 2: General Procedure for the Boc-Deprotection of the Pyridine Amine
This protocol outlines the standard procedure for the removal of the Boc protecting group to liberate the primary amine on the pyridine ring.
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane
-
Dichloromethane (DCM) or 1,4-dioxane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the Boc-protected pyridine derivative (1.0 eq) in DCM or 1,4-dioxane.
-
Add an excess of TFA (10-20 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue by the careful addition of saturated aqueous sodium bicarbonate solution until the pH is basic.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and evaluation of a small molecule inhibitor starting from this compound.
Caption: Drug discovery workflow.
Conclusion
This compound represents a versatile and valuable building block for the synthesis of novel therapeutic agents. Its utility in constructing libraries of compounds for screening against various biological targets, particularly in the realm of enzyme inhibition, is significant. The provided protocols and representative data, based on a closely related analogue, offer a solid foundation for researchers to incorporate this and similar scaffolds into their drug discovery pipelines. Further exploration of the synthetic potential of this molecule is warranted and is likely to lead to the discovery of new and improved therapeutic candidates.
Application Notes and Protocols for 2-(Boc-amino)-5-(aminomethyl)pyridine in Drug Discovery
Introduction
2-(Boc-amino)-5-(aminomethyl)pyridine, also known by its IUPAC name tert-butyl (5-(aminomethyl)pyridin-2-yl)carbamate (CAS No: 187237-37-2), is a versatile bifunctional building block in medicinal chemistry. Its structure, featuring a Boc-protected aminopyridine and a primary aminomethyl group, offers synthetic handles for the construction of diverse molecular scaffolds. This fragment is particularly valuable in fragment-based drug discovery (FBDD) and as a scaffold for developing targeted therapies, especially kinase inhibitors. The 2-aminopyridine moiety is a well-established "hinge-binding" motif, capable of forming key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. This document provides an overview of its application in the discovery of inhibitors for the inflammatory kinases TBK1 and IKKε, including relevant biological data for derivative compounds, detailed experimental protocols, and associated signaling pathways.
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine core is a privileged scaffold in the design of kinase inhibitors. Derivatives of this scaffold have been synthesized and evaluated as potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). These non-canonical IκB kinases are crucial mediators in inflammatory and oncogenic signaling pathways.[1] The use of this compound as a starting fragment allows for the systematic elaboration of molecular complexity to achieve high potency and selectivity against such targets.
Quantitative Data: Inhibition of TBK1 and IKKε by 2-Aminopyridine Derivatives
While this compound is a synthetic intermediate, its core structure is represented in potent kinase inhibitors. The following table summarizes the in vitro inhibitory activity of exemplary compounds derived from a 2-aminopyridine scaffold against TBK1 and IKKε. These compounds, from a study on chromeno[2,3-b]pyridine derivatives, showcase the potential of this chemical class.[1]
| Compound ID | Target Kinase | IC50 (nM)[1] |
| Analogue 1 | TBK1 | 210 |
| Analogue 1 | IKKε | >10000 |
| Analogue 2 | TBK1 | 480 |
| Analogue 2 | IKKε | 2600 |
| Amlexanox | TBK1 | 1300 |
| Amlexanox | IKKε | 5300 |
Note: The data presented is for derivatives of a 2-aminopyridine scaffold, illustrating the therapeutic potential of molecules synthesized using building blocks like this compound.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for TBK1/IKKε Inhibition
This protocol describes a representative method for evaluating the inhibitory activity of compounds against TBK1 and IKKε kinases using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Recombinant human TBK1 or IKKε enzyme
-
Kinase substrate peptide (e.g., a peptide with the optimal phosphorylation motif for TBK1/IKKε)[2]
-
ATP (Adenosine 5'-triphosphate)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[3]
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant, typically ≤1%.
-
Kinase Reaction Mixture: Prepare a master mix containing the Kinase Buffer, recombinant TBK1 or IKKε enzyme, and the kinase substrate peptide.
-
Assay Initiation: a. To each well of the microplate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no enzyme). b. Add the kinase reaction mixture to all wells. c. To initiate the kinase reaction, add ATP to each well to a final concentration within the Kₘ range of the enzyme (e.g., 25 µM).[3]
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[3]
-
ATP Depletion and ADP Conversion: a. Stop the kinase reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate for 40 minutes at room temperature.[3] b. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.[3]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. b. Calculate the percent inhibition for each compound concentration relative to the positive control. c. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
TBK1/IKKε Signaling Pathway
TBK1 and IKKε are key kinases in the innate immune response. They are activated by various stimuli, including pathogen-associated molecular patterns (PAMPs) recognized by Toll-like receptors (TLRs). Upon activation, they phosphorylate transcription factors such as IRF3 and IRF7, leading to the production of type I interferons. They also play roles in NF-κB signaling and autophagy.[1][4]
Caption: TBK1/IKKε signaling pathway and point of inhibition.
Experimental Workflow for Inhibitor Discovery
The process of identifying novel kinase inhibitors using the this compound fragment follows a structured workflow from chemical synthesis to biological validation.
Caption: Workflow for kinase inhibitor discovery.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of 2-(Boc-amino)-5-(aminomethyl)pyridine
This guide provides troubleshooting advice and optimized protocols for the Boc deprotection of 2-(Boc-amino)-5-(aminomethyl)pyridine, a crucial step often encountered in pharmaceutical and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side reactions during the Boc deprotection of this compound?
A1: The primary challenge during the acid-catalyzed deprotection of this substrate is the generation of a tert-butyl cation (t-Bu+), which can lead to several side reactions.[1][2]
-
Alkylation of the Product: The electron-rich pyridine ring or the newly formed free amines can be alkylated by the tert-butyl cation, leading to t-butylated byproducts.[1][2] Nucleophilic sites on the molecule are particularly susceptible to this side reaction.[1]
-
Formation of Dimeric Impurities: Under certain conditions, intermolecular reactions can occur between the deprotected product molecules, leading to the formation of dimers or oligomers.
-
Incomplete Deprotection: Insufficient acid concentration or reaction time can result in a mixture of the starting material, the desired product, and a partially deprotected intermediate where only one of the two Boc groups has been removed.
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// Side Products Alkylated_Product [label="t-Butylated Byproduct", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dimer [label="Dimeric Impurity", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Incomplete [label="Mono-Boc Intermediate", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Start -> Product [label=" Deprotection ", arrowhead=normal, color="#34A853"]; Start -> tBu_cation [label=" Cleavage ", style=dashed]; Acid -> Start [style=invis]; // for positioning
tBu_cation -> Alkylated_Product [label=" Alkylation "]; Product -> Dimer [label=" Dimerization "]; Start -> Incomplete [label=" Incomplete\nReaction "]; Alkylated_Product [pos="5,0!"]; Dimer [pos="2.5,-2.5!"]; Incomplete [pos="0,0!"]; Product [pos="2.5,2.5!"]; tBu_cation [pos="5,2.5!"]; Start [pos="0,2.5!"]; Acid [pos="0,5!"]; } } Caption: Overview of desired reaction and potential side reactions.
Q2: My reaction with Trifluoroacetic Acid (TFA) results in a complex mixture and an oily residue. What can I do?
A2: This is a common issue. While TFA is effective, its strong acidity can promote side reactions, and the resulting trifluoroacetate salts are often difficult to crystallize, appearing as oils.[3]
Troubleshooting Steps:
-
Reduce TFA Concentration: Instead of neat TFA, use a 20-50% solution of TFA in an anhydrous solvent like Dichloromethane (DCM).[4][5] This can moderate the reaction's vigor.
-
Incorporate a Scavenger: Add a scavenger, such as triethylsilane (TES) or anisole (2-5% v/v), to the reaction mixture. Scavengers trap the tert-butyl cation, preventing it from alkylating your product.[1]
-
Switch to HCl: Consider using 4M HCl in 1,4-dioxane.[4][5] The resulting hydrochloride salt of the amine is frequently a crystalline solid, which simplifies purification by filtration.[3][4]
Q3: The deprotection is incomplete. How can I ensure the reaction goes to completion?
A3: Incomplete deprotection can be addressed by adjusting the reaction conditions.
Troubleshooting Steps:
-
Increase Acid Equivalents: Ensure you are using a sufficient excess of acid. For HCl in dioxane, 5-10 equivalents are typically recommended.[4]
-
Extend Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time until the starting material is fully consumed. Reactions can take from 30 minutes to a few hours.[4]
-
Elevate Temperature (with caution): Gently warming the reaction to 40-50°C can increase the rate of deprotection. However, be aware that higher temperatures can also accelerate side reactions. This approach is generally considered a last resort.
Experimental Protocols & Data
Comparison of Standard Deprotection Reagents
The choice between TFA and HCl often depends on the specific substrate and desired product form.[4] Both methods typically provide high to quantitative yields when optimized.[4]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrogen Chloride (HCl) |
| Typical Conditions | 20-50% in DCM, or neat | 4M in 1,4-Dioxane |
| Reaction Time | 30 minutes to a few hours at RT | 30 minutes to 2 hours at RT |
| Product Salt Form | Trifluoroacetate (often oily) | Hydrochloride (often crystalline) |
| Key Advantage | Volatile, easily removed under vacuum | Crystalline salt aids purification |
| Key Disadvantage | Can be less selective; oily salts | Dioxane is a suspect carcinogen |
Table based on data from multiple sources.[4][5][6]
Protocol 1: Optimized Boc Deprotection using HCl in Dioxane
This method is highly efficient and often yields a crystalline hydrochloride salt, facilitating easy isolation.[5]
Materials:
-
2-(Boc-amino)-5-(Boc-aminomethyl)pyridine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether
-
Methanol (optional, as a co-solvent)
Procedure:
-
Dissolve the Boc-protected starting material in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate at room temperature.
-
Stir the reaction mixture. The deprotected amine hydrochloride salt may precipitate out of the solution.
-
Monitor the reaction by TLC or LC-MS. Complete conversion is often achieved within 30 minutes to 2 hours.[4]
-
Once complete, dilute the mixture with anhydrous diethyl ether to enhance precipitation.
-
Isolate the solid product by filtration, wash with diethyl ether, and dry under vacuum.
Protocol 2: Boc Deprotection using TFA with a Scavenger
This protocol is a standard procedure, modified to minimize alkylation side reactions.[5]
Materials:
-
2-(Boc-amino)-5-(Boc-aminomethyl)pyridine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Triethylsilane (TES) or Anisole (scavenger)
Procedure:
-
Dissolve the Boc-protected starting material in anhydrous DCM (e.g., at a 0.1 M concentration).
-
Add a scavenger (e.g., triethylsilane, 2-5% v/v) to the solution.
-
Add TFA to the solution to a final concentration of 20-50% (v/v).
-
Stir the reaction at room temperature for 30 minutes to 4 hours, monitoring progress by TLC or LC-MS.[5]
-
Upon completion, remove the solvent and excess TFA under reduced pressure (a co-distillation with toluene can help remove residual TFA).
-
The crude product can then be purified, typically by recrystallization or chromatography after neutralization.
Troubleshooting Workflow
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// Actions Action_Incomplete [label="Increase Reaction Time\nor Acid Equivalents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Complex [label="1. Add Scavenger (TES)\n2. Lower TFA concentration\n3. Switch to 4M HCl/Dioxane", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; Start -> Check_Completion; Check_Completion -> Incomplete; Incomplete -> Action_Incomplete [label=" Yes "]; Action_Incomplete -> Check_Completion; Incomplete -> Complex_Mixture [label=" No "]; Complex_Mixture -> Action_Complex [label=" Yes "]; Action_Complex -> Start; Complex_Mixture -> Success [label=" No "]; } } Caption: A logical guide to troubleshooting common deprotection issues.
References
Technical Support Center: Troubleshooting Failed Coupling Reactions with 2-(Boc-amino)-5-(aminomethyl)pyridine
Welcome to the technical support center for 2-(Boc-amino)-5-(aminomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during amide coupling reactions with this versatile bifunctional building block.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: My amide coupling reaction with this compound is resulting in a low yield or has failed completely. What are the likely causes?
Answer: Low or no yield in coupling reactions involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Reagent Quality: Ensure that all reagents, particularly the coupling agents (e.g., HATU, EDC), the carboxylic acid, and this compound, are fresh and have been stored correctly to prevent degradation.
-
Reaction Conditions: Sub-optimal reaction conditions are a frequent cause of low yields. This includes incorrect temperature, insufficient reaction time, or the use of inappropriate solvents or bases.
-
Steric Hindrance: If your carboxylic acid is sterically bulky, it may hinder the approach of the nucleophilic aminomethyl group, leading to an incomplete reaction.
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
Question 2: I observe multiple spots on my TLC plate, indicating the presence of side products. What are the common side reactions and how can they be minimized?
Answer: Several side reactions can occur during the coupling process. Identifying and mitigating these is key to a successful reaction.
-
N-Acylation of the Pyridine Ring: The nitrogen atom of the pyridine ring can sometimes be acylated, especially with highly reactive acylating agents. Using milder reaction conditions and ensuring the presence of a non-nucleophilic base can help minimize this.
-
Guanidinylation: When using uronium/aminium-based coupling reagents like HATU or HBTU, there is a risk of the reagent reacting directly with the aminomethyl group to form a guanidinylated byproduct. This can be suppressed by pre-activating the carboxylic acid before adding the this compound.
-
Racemization: If your carboxylic acid has a chiral center, racemization can occur, particularly with prolonged reaction times or at elevated temperatures. The addition of additives like HOBt or OxymaPure® can help to suppress racemization.[1]
Question 3: How can I improve the efficiency of a sluggish coupling reaction with a sterically hindered carboxylic acid?
Answer: For sterically demanding couplings, several strategies can be employed to drive the reaction to completion:
-
Switch to a More Potent Coupling Reagent: If you are using a standard carbodiimide like EDC, consider switching to a more powerful onium salt-based reagent such as HATU, HCTU, or PyBOP.
-
Increase Reagent Equivalents: Using a higher excess of the carboxylic acid and coupling reagent (e.g., 1.5-2.0 equivalents) can favor the formation of the desired product.
-
Optimize Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, this should be done with caution and monitored closely to avoid an increase in side reactions.
-
Extend Reaction Time: For slow reactions, extending the reaction time (e.g., to 12-24 hours) may be necessary for the reaction to go to completion.
Frequently Asked Questions (FAQs)
Q1: What is the role of the Boc protecting group on the 2-amino position?
The tert-butyloxycarbonyl (Boc) group protects the 2-amino group of the pyridine ring, preventing it from participating in the coupling reaction. This ensures that the acylation occurs selectively at the more nucleophilic aminomethyl group at the 5-position. The Boc group is stable under typical amide coupling conditions and can be removed later in the synthetic sequence using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).[1]
Q2: Can the pyridine nitrogen interfere with the coupling reaction?
Yes, the lone pair of electrons on the pyridine nitrogen can be weakly nucleophilic and may interact with or react with highly electrophilic species. Under acidic conditions, the pyridine nitrogen can be protonated, which can deactivate the ring system. In the context of coupling reactions, it is important to use a suitable base to neutralize any acids present and to favor the nucleophilicity of the target aminomethyl group.
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and reactivity of this compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dry place.
Q4: How can I monitor the progress of my coupling reaction?
Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress by observing the consumption of the starting materials and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity of the product and assess its purity.
Data Presentation
The choice of coupling reagent can significantly impact the outcome of the reaction. The following table provides a comparison of the efficiency of common coupling reagents in a model peptide synthesis, which can serve as a guide for selecting a suitable reagent for your reaction with this compound.
| Coupling Reagent | Class | Representative Crude Purity (%)[2] | Key Observations[2] |
| HATU | Uronium/Aminium Salt | High | Consistently high purity with fewer deletion products observed. |
| HCTU | Uronium/Aminium Salt | High | Performance is very similar to HATU, producing products of high purity. |
| HBTU | Uronium/Aminium Salt | Lower than HATU/HCTU | Generally effective but can lead to more impurities compared to HATU and HCTU. |
| PyBOP | Phosphonium Salt | Lower than HATU/HCTU | Can result in additional impurities in the crude product. |
Note: The exact purity percentages can vary depending on the specific reaction conditions, substrates, and analytical methods used.
Experimental Protocols
Below are detailed methodologies for two common amide coupling procedures adapted for this compound.
Protocol 1: Amide Coupling using HATU
This protocol outlines a rapid and efficient method for amide bond formation using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the stirred solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amide Coupling using EDC/HOBt
This protocol describes a classic and cost-effective method for amide bond formation using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt).
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Slowly add DIPEA (2.0 eq) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Caption: A logical workflow for troubleshooting failed amide coupling reactions.
Caption: Synthesis of a pyridine-based kinase inhibitor and its mechanism of action.
References
Technical Support Center: Purification of 2-(Boc-amino)-5-(aminomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(Boc-amino)-5-(aminomethyl)pyridine by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when purifying this compound on silica gel?
A1: The primary challenge arises from the basic nature of the two amine groups in the molecule interacting with the acidic silanol groups on the surface of the silica gel. This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase, resulting in low recovery.[1][2][3]
Q2: How can I prevent peak tailing during the column chromatography of this compound?
A2: To minimize peak tailing, it is highly recommended to add a basic modifier to your mobile phase.[1][2][4] This neutralizes the acidic sites on the silica gel. Common basic modifiers include triethylamine (TEA) or ammonium hydroxide at a concentration of 0.5-1% (v/v) in the eluent.[3]
Q3: Is the Boc protecting group stable during silica gel chromatography?
A3: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[5][6] Since standard silica gel is acidic, there is a risk of partial or complete cleavage of the Boc group during prolonged exposure on the column. Using a basic modifier in the eluent helps to mitigate this by neutralizing the silica surface.[3] It is also advisable to avoid unnecessarily long purification times.
Q4: What are suitable stationary phases for the purification of this compound?
A4: While silica gel is the most common stationary phase, its acidity can be problematic. Alternatives include:
-
Deactivated Silica Gel: Silica gel that has been treated to reduce its acidity.[7]
-
Alumina (basic or neutral): Alumina is a good alternative for the purification of basic compounds.[1][7]
-
Amine-functionalized Silica: This stationary phase has a basic surface, which can improve the chromatography of amines without the need for a basic modifier in the mobile phase.[2]
Q5: How do I choose an appropriate mobile phase (eluent)?
A5: The selection of the mobile phase should be guided by Thin Layer Chromatography (TLC) analysis. Start with a non-polar solvent and gradually increase the polarity with a more polar solvent. Common solvent systems for compounds of this type include gradients of ethyl acetate in hexanes or methanol in dichloromethane (DCM).[3][8] For this compound, a system of DCM/Methanol with a small amount of ammonium hydroxide is often effective.[1] Aim for an Rf value of 0.2-0.4 for the target compound on TLC to ensure good separation on the column.[4]
Troubleshooting Guides
Problem: The compound is not eluting from the column or the recovery is very low.
Possible Cause 1: Irreversible adsorption to the silica gel.
-
Solution: The basic amine groups are likely binding too strongly to the acidic silica.
-
Add a Basic Modifier: If you are not already doing so, add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase.[1][2]
-
Increase Solvent Polarity: Gradually increase the percentage of the polar solvent (e.g., methanol) in your eluent system. For very polar compounds, solvent systems containing up to 10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[7]
-
Change Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica for future purification attempts.[2][7]
-
Possible Cause 2: Compound decomposition on the column.
-
Solution: The acidic nature of the silica may be degrading your compound or cleaving the Boc group.
-
Test for Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots, your compound is likely unstable on silica.[7]
-
Use a Basic Modifier: Neutralizing the silica with a base like triethylamine can prevent acid-catalyzed decomposition.[3]
-
Minimize Purification Time: Run the column as quickly as possible (flash chromatography) to reduce the contact time between your compound and the silica gel.
-
Problem: Poor separation between the desired product and impurities.
Possible Cause 1: Inappropriate solvent system.
-
Solution: Your mobile phase may not have the optimal polarity to resolve the components of your mixture.
-
Optimize by TLC: Systematically test different solvent systems using TLC. Try different solvent combinations (e.g., ethyl acetate/hexanes, DCM/methanol) and various ratios. The ideal system will show good separation between the spot for your product and any impurity spots.[9]
-
Use a Shallow Gradient: If using a gradient elution, make the increase in polarity more gradual. This can improve the resolution between closely eluting compounds.
-
Possible Cause 2: Column overloading.
-
Solution: Too much crude material was loaded onto the column for its size.
-
Reduce Sample Load: As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
-
Use a Wider Column: A wider column provides more surface area and can handle a larger sample load.[7]
-
Possible Cause 3: Improper sample loading.
-
Solution: If the initial band of the sample at the top of the column is not flat and narrow, the separation will be poor.
-
Use a Concentrated Sample: Dissolve your crude product in the minimum amount of solvent before loading it onto the column.[10]
-
Dry Loading: If your compound is not very soluble in the mobile phase, use the dry loading technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting free-flowing powder to the top of your packed column.[4][10]
-
Experimental Protocol: General Guideline
This protocol provides a general methodology for the purification of this compound. The specific solvent ratios should be optimized using TLC.
Table 1: Recommended Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Technique | Flash Column Chromatography | Reduces purification time, minimizing potential degradation on silica gel. |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. Must be used with a basic modifier. |
| Mobile Phase System | Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier. | Good for polar, nitrogen-containing compounds.[1] |
| Basic Modifier | 0.5-1% (v/v) Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) | Neutralizes acidic silanol groups to prevent peak tailing and Boc deprotection.[2][3] |
| Sample Loading | Dry Loading | Recommended for ensuring a narrow sample band and improving separation.[10] |
Methodology
-
TLC Analysis and Solvent System Selection:
-
Prepare several eluent systems, for example: 98:2, 95:5, and 90:10 (v/v) DCM:MeOH, each containing 1% NH₄OH.
-
Spot the crude material on a TLC plate and develop it in these solvent systems.
-
The optimal starting solvent system for the column will give your product an Rf of approximately 0.2-0.3.[4]
-
-
Column Packing:
-
Prepare a slurry of silica gel in your initial, low-polarity mobile phase.
-
Pour the slurry into the column and use gentle pressure to pack it uniformly, ensuring there are no air bubbles or cracks.[8]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading (Dry Method):
-
Dissolve your crude this compound in a suitable solvent like DCM or methanol.
-
Add a small amount of silica gel (approximately 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Gently add a thin layer of sand on top to prevent disturbance of the sample layer when adding eluent.[10]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Begin elution with the initial solvent system determined by TLC.
-
If using a gradient, gradually increase the proportion of methanol in the mobile phase to elute more polar compounds. A typical gradient might be from 2% to 10% methanol in DCM.[8]
-
Collect fractions of a consistent volume.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Visualizations
Caption: Workflow for the purification of this compound.
References
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine
Welcome to the technical support center for the synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this multi-step synthesis. Below you will find frequently asked questions and detailed troubleshooting guides to help you identify and resolve potential impurities and side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthetic route involves two key steps:
-
Boc Protection: The synthesis typically starts with the protection of the 2-amino group of a pyridine derivative, such as 2-amino-5-cyanopyridine, using di-tert-butyl dicarbonate (Boc)₂O.
-
Nitrile Reduction: The cyano group at the 5-position is then reduced to an aminomethyl group. This is commonly achieved through catalytic hydrogenation.
Q2: I am observing a significant amount of starting material in my final product. What could be the cause?
Unreacted starting material, typically 2-(Boc-amino)-5-cyanopyridine, can persist due to several factors:
-
Incomplete Boc Protection: Aminopyridines can be poorly nucleophilic, leading to a sluggish or incomplete reaction with (Boc)₂O.
-
Inefficient Nitrile Reduction: The catalytic hydrogenation may be incomplete due to catalyst deactivation, insufficient hydrogen pressure, or suboptimal reaction time and temperature.
Q3: My product appears to have a higher molecular weight than expected, and I see complex NMR signals. What could this impurity be?
A common issue during the reduction of nitriles is the formation of a dimeric secondary amine impurity, bis(2-(Boc-amino)pyridin-5-ylmethyl)amine . This occurs when the newly formed primary amine reacts with an imine intermediate during the reduction process.
Q4: Can a di-Boc protected impurity form?
Yes, it is possible to form a di-Boc protected species, particularly if there are two amino groups present in the starting material or if the reaction conditions for Boc protection are not carefully controlled. However, in the standard route from 2-amino-5-cyanopyridine, the primary source of a second amino group is the reduction of the nitrile in the final step. If excess (Boc)₂O is present during or after the reduction, or if a subsequent protection step is performed, di-Boc formation on the aminomethyl group is possible.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common impurities encountered during the synthesis of this compound.
Problem 1: Presence of Unreacted Starting Material
-
Symptom: Signals corresponding to 2-(Boc-amino)-5-cyanopyridine are observed in the NMR or mass spectrum of the final product.
-
Root Cause Analysis & Solution:
| Potential Cause | Troubleshooting Action |
| Incomplete Boc Protection | Ensure an appropriate molar excess of (Boc)₂O is used. Consider using a catalyst such as 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction. Monitor the reaction by TLC or LC-MS to ensure full conversion before proceeding to the reduction step. |
| Inefficient Nitrile Reduction | Use a fresh, high-quality catalyst (e.g., Palladium on carbon, Raney Nickel). Ensure the reaction is performed under an inert atmosphere with adequate hydrogen pressure. Optimize reaction time and temperature; prolonged reaction times may be necessary. |
Problem 2: Formation of Dimeric Impurity
-
Symptom: Mass spectrometry shows a peak corresponding to the molecular weight of bis(2-(Boc-amino)pyridin-5-ylmethyl)amine. The ¹H NMR spectrum may show complex multiplets and broad signals for the methylene and NH protons.
-
Root Cause Analysis & Solution:
| Potential Cause | Troubleshooting Action |
| Reaction of Primary Amine with Imine Intermediate | This is a common side reaction in nitrile hydrogenation. To minimize its formation, consider adding an agent that can trap the intermediate imine or suppress the reactivity of the product amine. Some literature suggests the use of additives like ammonium chloride during the reduction. Lowering the reaction temperature may also reduce the rate of this side reaction. |
| Purification Issues | The dimeric impurity can often be separated from the desired product by column chromatography. A gradient elution from a non-polar to a polar solvent system on silica gel is typically effective. |
Problem 3: Formation of Other Byproducts
-
Symptom: Unidentified peaks in LC-MS or unexpected signals in NMR.
-
Root Cause Analysis & Solution:
| Potential Cause | Troubleshooting Action |
| Over-reduction | In some cases, the pyridine ring itself can be partially or fully reduced under harsh hydrogenation conditions. Use milder conditions (lower pressure, lower temperature, or a less active catalyst) to avoid this. |
| Hydrolysis of Cyano Group | If water is present during the synthesis, particularly under acidic or basic conditions, the cyano group can be hydrolyzed to a carboxamide or a carboxylic acid. Ensure all solvents and reagents are anhydrous. |
Summary of Potential Impurities and Analytical Data
| Impurity | Molecular Formula | Molecular Weight ( g/mol ) | Potential ¹H NMR Signals (indicative) |
| 2-(Boc-amino)-5-cyanopyridine | C₁₁H₁₃N₃O₂ | 219.24 | Aromatic signals characteristic of the cyanopyridine ring system. |
| bis(2-(Boc-amino)pyridin-5-ylmethyl)amine | C₂₂H₃₁N₅O₄ | 429.52 | Complex aromatic signals, multiple methylene signals, broad NH peak. |
| 2-Amino-5-(aminomethyl)pyridine | C₆H₉N₃ | 123.16 | Absence of the Boc group protons (~1.5 ppm). |
| tert-Butyl (5-(hydroxymethyl)pyridin-2-yl)carbamate | C₁₁H₁₆N₂O₃ | 224.26 | A singlet for the hydroxymethyl protons (-CH₂OH), typically around 4.5-4.7 ppm. |
Experimental Protocols
Key Experiment: Reduction of 2-(Boc-amino)-5-cyanopyridine
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and equipment.
-
Preparation: In a high-pressure hydrogenation vessel, dissolve 2-(Boc-amino)-5-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of Palladium on carbon (10 wt. %, ~5-10 mol%) to the solution under an inert atmosphere (e.g., argon or nitrogen).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas several times. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to remove any unreacted starting material and byproducts.
Visualizing the Synthesis and Impurity Formation
Technical Support Center: Synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-(Boc-amino)-5-(aminomethyl)pyridine synthesis. This guide includes detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to address common issues encountered during the synthesis.
Synthesis Overview
The synthesis of this compound is typically achieved through a two-step process starting from 2-amino-5-cyanopyridine. The first step involves the protection of the 2-amino group with a tert-butyloxycarbonyl (Boc) group, followed by the reduction of the cyanomethyl group to an aminomethyl group.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Step 1: Boc Protection of 2-Amino-5-cyanopyridine
Q1: My Boc protection reaction is showing low yield or is incomplete. What are the common causes and how can I improve it?
A1: Low yields in Boc protection can stem from several factors:
-
Insufficient Reagent: Ensure at least 1.6 equivalents of Di-tert-butyl dicarbonate ((Boc)₂O) are used.
-
Inadequate Base: A suitable base is crucial to neutralize the acid formed during the reaction. Triethylamine (TEA) is commonly used.
-
Poor Solubility: 2-Amino-5-cyanopyridine may have limited solubility in certain organic solvents. Using a solvent system like water/methanol/triethylamine (10/10/7) can improve solubility and reaction rates.
-
Low Reaction Temperature: While the reaction is often run at room temperature, gentle heating to 55°C can improve the reaction rate and yield.
Troubleshooting Steps:
-
Increase (Boc)₂O: If the reaction is sluggish, add an additional portion of (Boc)₂O.
-
Optimize Solvent and Temperature: Consider using the recommended water/methanol/triethylamine solvent system and heating the reaction to 55°C overnight.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.
Q2: I am observing the formation of a di-Boc protected byproduct. How can I minimize this?
A2: The formation of the N,N-di-Boc product can occur, especially with prolonged reaction times or excess reagent.
Preventative Measures:
-
Control Stoichiometry: Use a controlled amount of (Boc)₂O (around 1.5-2.0 equivalents).
-
Monitor the Reaction: Closely monitor the reaction by TLC and stop it once the starting material is consumed.
-
Purification: The di-Boc byproduct can typically be separated from the desired mono-Boc product by column chromatography.
Step 2: Reduction of 2-(Boc-amino)-5-cyanopyridine
Q3: The reduction of the nitrile group is resulting in a low yield of the desired amine. What are the potential reasons?
A3: Low yields in the nitrile reduction step can be attributed to several factors:
-
Catalyst Inactivity: The catalyst (e.g., Raney Nickel or Pd/C) may be old or deactivated. Always use a fresh or properly stored catalyst. Raney Nickel, in particular, can lose activity over time.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenation, ensure an adequate and constant pressure of hydrogen is maintained throughout the reaction.
-
Presence of Impurities: Impurities in the starting material can poison the catalyst. Ensure the 2-(Boc-amino)-5-cyanopyridine is of high purity.
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction by TLC or HPLC to confirm the absence of the starting nitrile.
Q4: I am observing side reactions during the reduction. What are they and how can I avoid them?
A4: A potential side reaction is the deprotection of the Boc group under certain reduction conditions.
Mitigation Strategies:
-
Choice of Catalyst: Palladium on carbon (Pd/C) is generally stable for hydrogenation in the presence of a Boc group[1]. Palladium-activated Raney-Nickel has also been reported for nitrile reduction without affecting the Boc group[2].
-
Reaction Conditions: Avoid overly harsh acidic or basic conditions during the reduction and workup, as this can lead to Boc group cleavage.
Experimental Protocols
Step 1: Synthesis of 2-(Boc-amino)-5-cyanopyridine
Materials:
-
2-Amino-5-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Methanol (MeOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve 2-amino-5-cyanopyridine (1.0 eq) in a 10:10:7 mixture of water, methanol, and triethylamine.
-
Slowly add di-tert-butyl dicarbonate (1.6 eq) to the stirring solution. Use a small amount of methanol to rinse any residual reagent into the reaction flask.
-
Heat the reaction mixture to 55°C and stir overnight (approximately 16 hours). A thick slurry may form during the reaction.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure 2-(Boc-amino)-5-cyanopyridine.
Step 2: Synthesis of this compound
Materials:
-
2-(Boc-amino)-5-cyanopyridine
-
Raney®-Nickel or 10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonia solution (for Raney-Ni reduction)
-
Hydrogen gas (H₂)
-
Celite®
Procedure (using Raney®-Nickel):
-
In a suitable hydrogenation vessel, suspend 2-(Boc-amino)-5-cyanopyridine (1.0 eq) in methanol or ethanol saturated with ammonia.
-
Carefully add a catalytic amount of water-wet Raney®-Nickel (caution: pyrophoric when dry).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol. Caution: Do not allow the Raney®-Nickel to dry on the filter paper as it can ignite. Keep it wet with water or solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel or an amine-functionalized column, typically using a dichloromethane/methanol gradient containing a small amount of triethylamine to prevent peak tailing[3].
Procedure (using Pd/C):
-
Dissolve 2-(Boc-amino)-5-cyanopyridine (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (atmospheric pressure or higher) and stir at room temperature[4].
-
Monitor the reaction until completion.
-
Filter the catalyst through Celite® and wash with the solvent.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography as described above.
Quantitative Data
Table 1: Boc Protection of Aminopyridines - Comparative Yields
| Aminopyridine Substrate | Reagents and Conditions | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 90% | [5] |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, CH₂Cl₂ | 90% | [1] |
| 3-Amino-4-picoline | (Boc)₂O, EDCI, HOBT, TEA, THF | 85% | [5] |
| 4-Amino-3-picoline | (Boc)₂O, EDCI, HOBT, TEA, THF | 80% | [1] |
| Aminoglycosides | (Boc)₂O, H₂O/MeOH/TEA, 55°C | 90-97% |
Table 2: Reduction of Nitriles to Amines - Catalyst Performance
| Catalyst | Substrate | Conditions | Yield (%) | Reference |
| Raney®-Nickel | Aliphatic dinitrile | H₂, NaOH, EtOH, 1 bar | 75% | [6] |
| Palladium-activated Raney-Nickel | Nitriles with Boc-protected amines | H₂ | - | [2] |
| Pd/C | General alkenes/alkynes | H₂, MeOH | High | [7] |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential side reactions in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 5. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen [organic-chemistry.org]
Technical Support Center: Synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine derivatives. This guide addresses common side reactions and offers solutions to overcome challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound derivatives?
The most common synthetic pathway involves a two-step process. First, the amino group of a commercially available aminopyridine precursor, such as 2-amino-5-cyanopyridine, is protected with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the aminopyridine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The second step is the reduction of the nitrile group to a primary amine, yielding the desired this compound.
Q2: I am observing a significant amount of a di-substituted byproduct during the Boc protection step. How can I minimize this?
The formation of N,N-di-Boc-2-aminopyridine is a common side reaction.[1] To favor the formation of the mono-Boc protected product, careful control of the reaction stoichiometry is crucial.[1] Using a 1:1 molar ratio of the aminopyridine to Boc anhydride is a good starting point. The choice of catalyst and base can also influence selectivity. While 4-dimethylaminopyridine (DMAP) is a common catalyst, its use can sometimes lead to a mixture of mono- and di-Boc products.[1] Experimenting with milder bases like triethylamine (TEA) or sodium bicarbonate and avoiding a large excess of Boc anhydride can help minimize the di-substituted byproduct.[2][3]
Q3: My nitrile reduction is sluggish or incomplete. What are the potential causes and solutions?
Incomplete reduction of the cyanopyridine precursor can be due to several factors:
-
Catalyst Inactivity: The catalyst, such as Raney Nickel or Palladium on carbon (Pd/C), may be old or poisoned. Ensure you are using a fresh, active catalyst. Catalyst poisoning can occur if your starting materials or solvents contain impurities like sulfur compounds.
-
Insufficient Hydrogen Pressure: For catalytic hydrogenations, inadequate hydrogen pressure can lead to slow or incomplete reactions. Using a high-pressure reactor (Parr apparatus) can often drive the reaction to completion.
-
Poor Solubility: If your substrate has poor solubility in the reaction solvent, the reaction rate will be slow. Consider screening different solvents or solvent mixtures to improve solubility. Common solvents for hydrogenation include methanol, ethanol, and tetrahydrofuran (THF).
Q4: I am observing the formation of a secondary amine impurity during the reduction of the nitrile. How can I prevent this?
The formation of secondary amines is a known side reaction during the catalytic hydrogenation of nitriles. This occurs when the initially formed primary amine reacts with an intermediate imine. To suppress this side reaction, the addition of ammonia or an ammonium salt to the reaction mixture can be effective. These additives help to minimize the concentration of the reactive imine intermediate. The choice of catalyst can also play a role; for instance, cobalt-based catalysts have shown high selectivity for primary amines in nitrile hydrogenation.
Q5: During workup, I am losing a significant portion of my product due to the lability of the Boc group. How can I avoid premature deprotection?
The Boc protecting group is sensitive to acidic conditions.[4] If your workup procedure involves strongly acidic washes, you risk cleaving the Boc group. To avoid this:
-
Use mild acidic solutions (e.g., dilute citric acid or saturated ammonium chloride) for washing, if necessary.
-
Minimize the contact time with any acidic solutions.
-
Consider an alternative workup that avoids acidic conditions altogether, such as extraction with a neutral aqueous solution followed by drying and concentration.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis.
Problem 1: Low Yield of Boc-Protected Precursor
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reaction (starting material remains) | Insufficient Boc anhydride or base. | Increase the equivalents of Boc₂O and base slightly (e.g., 1.1-1.2 equivalents). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature (e.g., to 40 °C) or prolong the reaction time and monitor by TLC.[4] | |
| Poorly nucleophilic amine. | For less reactive aminopyridines, consider using a more effective catalyst system, such as EDCI/HOBt in addition to a base.[2][3] | |
| Formation of N,N-di-Boc byproduct | Excess Boc anhydride. | Use a strict 1:1 stoichiometry of aminopyridine to Boc₂O. |
| Use of a highly active catalyst (e.g., DMAP). | Switch to a milder base like triethylamine or sodium bicarbonate.[2][3] | |
| Product loss during workup | Hydrolysis of the Boc group. | Avoid acidic workup conditions. Use neutral or mildly basic washes. |
Problem 2: Issues with Nitrile Reduction
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction (nitrile starting material remains) | Catalyst deactivation. | Use fresh, high-quality catalyst. Consider pre-treating the catalyst. Ensure starting materials and solvents are free of poisons. |
| Insufficient hydrogen pressure or poor H₂ delivery. | Use a high-pressure hydrogenation apparatus. Ensure proper agitation to maximize gas-liquid mixing. | |
| Substrate insolubility. | Screen for a more suitable reaction solvent or use a co-solvent system. | |
| Formation of secondary amine byproduct | Reaction of primary amine with imine intermediate. | Add ammonia or an ammonium salt (e.g., ammonium chloride) to the reaction mixture. |
| Catalyst choice. | Consider using a cobalt-based catalyst which can exhibit higher selectivity for primary amines. | |
| Over-reduction of other functional groups | Presence of other reducible groups in the molecule. | Choose a milder reducing agent or more selective reaction conditions (e.g., lower pressure, lower temperature). |
Experimental Protocols
Key Experiment 1: Boc Protection of 2-Amino-5-cyanopyridine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Amino-5-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-cyanopyridine (1.0 eq) in DCM or THF.
-
Add triethylamine (1.1 - 1.5 eq).
-
Add di-tert-butyl dicarbonate (1.0 - 1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain tert-butyl (5-cyanopyridin-2-yl)carbamate.
Key Experiment 2: Reduction of tert-Butyl (5-cyanopyridin-2-yl)carbamate
This protocol describes a typical catalytic hydrogenation using Raney Nickel.
Materials:
-
tert-Butyl (5-cyanopyridin-2-yl)carbamate
-
Raney® Nickel (50% slurry in water)
-
Methanol or Ethanol
-
Ammonia solution (optional)
-
Hydrogen gas
-
Celite®
Procedure:
-
To a solution of tert-butyl (5-cyanopyridin-2-yl)carbamate (1.0 eq) in methanol or ethanol in a high-pressure reactor, add a catalytic amount of Raney Nickel (typically 10-20% by weight of the starting material).
-
(Optional) Add a solution of ammonia in methanol to suppress secondary amine formation.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Upon completion, carefully vent the hydrogen gas and purge the reactor with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization to obtain this compound.
Data Presentation
The following tables summarize typical yields and side product formation under different reaction conditions. Note that these are representative examples and actual results may vary.
Table 1: Boc Protection of 2-Amino-5-cyanopyridine
| Base | Boc₂O (eq) | Catalyst | Yield of Mono-Boc Product (%) | Yield of Di-Boc Product (%) |
| Triethylamine | 1.1 | None | ~85-95 | <5 |
| DMAP (cat.) / TEA | 1.1 | DMAP | ~80-90 | ~5-15 |
| Sodium Bicarbonate | 1.2 | None | ~70-85 | <5 |
Table 2: Reduction of tert-Butyl (5-cyanopyridin-2-yl)carbamate
| Reducing Agent/Catalyst | Solvent | Additive | Yield of Primary Amine (%) | Yield of Secondary Amine (%) |
| Raney Ni, H₂ (50 psi) | Methanol | None | ~70-85 | ~5-15 |
| Raney Ni, H₂ (50 psi) | Methanolic Ammonia | Ammonia | ~85-95 | <5 |
| Pd/C, H₂ (50 psi) | Ethanol | None | ~75-90 | ~5-10 |
| LiAlH₄ | THF | None | ~80-90 | Variable, potential for over-reduction |
Visualizations
Synthesis and Side Reaction Pathways
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
References
stability of 2-(Boc-amino)-5-(aminomethyl)pyridine under different reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of 2-(Boc-amino)-5-(aminomethyl)pyridine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is generally stable under normal storage conditions, which include a cool, dry, and well-ventilated area.[1] The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino position is stable to most nucleophiles and bases under standard conditions.[2] However, the molecule's stability is significantly affected by acidic conditions, strong bases, and high temperatures.
Q2: How stable is the Boc protecting group under acidic conditions?
A2: The Boc group is highly susceptible to cleavage under acidic conditions.[2][3] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the 2-amino group.[4][5] Even milder acidic conditions (pH < 4) can lead to gradual removal of the Boc group over time.[3]
Q3: Can the Boc group be cleaved under basic conditions?
A3: While generally stable in the presence of mild bases like triethylamine (NEt3) or pyridine, the Boc group can be labile under harsh basic conditions.[2][3] Prolonged exposure to strong bases, such as hydroxides at high concentrations, may lead to cleavage.[3]
Q4: What is the thermal stability of this compound?
A4: High temperatures can lead to the decomposition of this compound.[1] In some cases, elevated temperatures can also cause the deprotection of the Boc group.[6] It is advisable to avoid excessive heat during reactions and storage.
Q5: Is the aminomethyl group reactive?
A5: Yes, the primary amine of the 5-(aminomethyl) group is a nucleophile and will react with various electrophiles. This is often the desired site of reaction, with the 2-amino group being protected by the Boc moiety.
Q6: Can this compound be used in cross-coupling reactions?
A6: Yes, Boc-protected amino groups are generally compatible with common cross-coupling reaction conditions, such as Suzuki-Miyaura coupling.[7][8][9] The stability of the Boc group allows for functionalization at other sites of the molecule.
Q7: What should I consider when performing an acylation reaction with this compound?
A7: The primary amine of the 5-(aminomethyl) group will readily undergo acylation. The Boc-protected 2-amino group is stable under these conditions.[] Pyridine itself can act as a nucleophilic catalyst in acylation reactions.[11]
Troubleshooting Guides
Issue 1: Unexpected Deprotection of the Boc Group
-
Symptom: Analysis of the reaction mixture (e.g., by LC-MS or TLC) shows the presence of 2,5-diaminopyridine or its derivatives, indicating loss of the Boc protecting group.
-
Possible Causes & Solutions:
-
Acidic Conditions: The reaction conditions may be too acidic.
-
Solution: If possible, increase the pH of the reaction mixture. If an acidic reagent is required, consider using a milder acid or a shorter reaction time.
-
-
High Temperature: The reaction may be running at too high a temperature.
-
Solution: Attempt the reaction at a lower temperature. Monitor for both reaction progress and deprotection.
-
-
Prolonged Reaction Time: Even under mildly acidic conditions, prolonged reaction times can lead to Boc cleavage.
-
Solution: Monitor the reaction closely and work it up as soon as the desired transformation is complete.
-
-
Issue 2: Side Reactions at the Pyridine Nitrogen
-
Symptom: Formation of N-alkylated or N-acylated pyridinium salts as byproducts.
-
Possible Causes & Solutions:
-
Electrophilic Reagents: The pyridine nitrogen is nucleophilic and can react with strong electrophiles.
-
Solution: Use less reactive electrophiles if possible. Alternatively, consider performing the reaction at a lower temperature to minimize this side reaction.
-
-
Issue 3: Low Yield in Cross-Coupling Reactions
-
Symptom: Incomplete conversion or low yield of the desired coupled product.
-
Possible Causes & Solutions:
-
Catalyst Inactivation: The pyridine nitrogen can coordinate to the metal catalyst, potentially inhibiting its activity.
-
Solution: Screen different ligands and catalyst systems. Sometimes, using a higher catalyst loading can overcome this issue.
-
-
Poor Solubility: The compound may not be fully soluble in the reaction solvent.
-
Solution: Choose a solvent system in which all reactants are fully soluble at the reaction temperature.
-
-
Stability and Reactivity Summary
| Condition | Reagent/Environment | Stability of this compound | Potential Reactions |
| Acidic | Strong Acids (TFA, HCl) | Labile | Rapid deprotection of the 2-Boc-amino group. |
| Mild Acids (pH 4-6) | Generally Stable (may degrade over time) | Slow deprotection of the 2-Boc-amino group. | |
| Basic | Strong Bases (>pH 12) | Potentially Labile | Possible cleavage of the 2-Boc-amino group. |
| Mild Bases (pH 8-10) | Generally Stable | The 5-aminomethyl group can be deprotonated. | |
| Reductive | H₂/Pd, NaBH₄ | Generally Stable | The pyridine ring may be reduced under harsh conditions. |
| Oxidative | Strong Oxidizing Agents | Potentially Labile | The pyridine ring and amino groups can be oxidized. |
| Thermal | High Temperature | Potentially Labile | Decomposition and/or deprotection of the Boc group.[1][6] |
| Cross-Coupling | Pd catalysts | Generally Stable | The molecule can act as a coupling partner.[7][8] |
| Acylation | Acylating agents | Stable (Boc group) | The 5-aminomethyl group will be acylated.[] |
Experimental Protocols
1. Boc Deprotection Protocol
This protocol describes the removal of the Boc protecting group under standard acidic conditions.
-
Reagents and Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in DCM (approximately 0.1 M solution) in a round-bottom flask.
-
Add an excess of TFA (typically 5-10 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected product.
-
2. Acylation of the 5-(aminomethyl) Group
This protocol details the acylation of the primary amine using an acid chloride.
-
Reagents and Materials:
-
This compound
-
Acid chloride (e.g., acetyl chloride)
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound in DCM in a round-bottom flask.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.05 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Visualizations
Caption: Boc Deprotection Workflow
Caption: Acylation Workflow
Caption: Stability Logic Diagram
References
- 1. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Technical Support Center: Purity Analysis of 2-(Boc-amino)-5-(aminomethyl)pyridine by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to analytical HPLC methods for the purity analysis of 2-(Boc-amino)-5-(aminomethyl)pyridine. It includes a recommended experimental protocol, troubleshooting guides in a question-and-answer format, and detailed visualizations to assist in method development and problem-solving.
Recommended Experimental Protocol
A reversed-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the purity analysis of polar and non-polar compounds like this compound.[1][2] The following protocol is a recommended starting point for method development.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Photodiode Array (PDA) detector
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
Chromatographic Conditions
| Parameter | Recommended Condition | Alternative Conditions & Considerations |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | For increased retention of polar compounds, consider a C8 or a polar-embedded column. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | 0.1% Trifluoroacetic acid (TFA) can improve peak shape but may be incompatible with mass spectrometry (MS).[2] |
| Mobile Phase B | Acetonitrile | Methanol can be used as an alternative organic modifier. |
| Gradient Elution | Time (min) | % Mobile Phase B |
| 0 | 10 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 10 | |
| 30 | 10 | |
| Flow Rate | 1.0 mL/min | Adjust as needed to optimize resolution and run time. |
| Column Temperature | 30 °C | Higher temperatures can reduce viscosity and improve peak efficiency, but may degrade the analyte.[3] |
| Detection Wavelength | 254 nm | A PDA detector can be used to screen for the optimal wavelength and check for peak purity. |
| Injection Volume | 10 µL | Can be adjusted based on sample concentration and instrument sensitivity. |
System Suitability: Before sample analysis, perform at least five replicate injections of the standard solution. The system is suitable for use if the following criteria are met:
-
Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.[1]
-
Tailing factor for the main peak: Between 0.8 and 1.5.[1]
-
Theoretical plates: Not less than 2000.[1]
HPLC Analysis Workflow
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC analysis of this compound.
Q1: Why am I seeing significant peak tailing for the main analyte peak?
A1: Peak tailing for basic compounds like pyridines is a common issue.[4] It is often caused by secondary interactions between the basic analyte and acidic residual silanols on the silica-based column packing.
-
Solution 1: Adjust Mobile Phase pH: The addition of an acidic modifier, such as 0.1% phosphoric acid or trifluoroacetic acid (TFA), to the mobile phase can protonate the silanols and reduce these secondary interactions.
-
Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of residual silanols.
-
Solution 3: Check for Column Degradation: Over time, column performance can degrade. If the tailing is a recent issue, consider replacing the column.[3]
Q2: The retention time of my analyte is shifting between injections. What could be the cause?
A2: Retention time shifts can indicate a lack of system stability.[3]
-
Solution 1: Ensure Proper Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
-
Solution 2: Check for Leaks and Pump Issues: Inspect the HPLC system for any leaks, particularly in the pump and fittings. Inconsistent flow from the pump due to air bubbles or faulty check valves can cause retention time variability.[3]
-
Solution 3: Verify Mobile Phase Composition: Ensure the mobile phase is prepared consistently for each run and is adequately degassed to prevent bubble formation in the pump.
Q3: I am observing a noisy or drifting baseline. How can I fix this?
A3: A noisy or drifting baseline can interfere with the accurate integration of peaks.[5]
-
Solution 1: Degas the Mobile Phase: Air bubbles in the mobile phase can cause baseline noise as they pass through the detector.[6] Ensure your solvents are properly degassed.
-
Solution 2: Check for Contamination: Impurities in the mobile phase or a contaminated detector cell can lead to baseline issues.[5] Flush the system with a strong solvent like isopropanol.
-
Solution 3: Detector Lamp Issues: A failing detector lamp can also cause baseline drift. Check the lamp's energy output and replace it if necessary.
Q4: My analyte peak is broad, resulting in poor resolution from impurities. What should I do?
A4: Peak broadening can be caused by several factors related to the column and experimental conditions.[3]
-
Solution 1: Optimize Flow Rate: A flow rate that is too high can lead to peak broadening. Try reducing the flow rate to see if the peak shape improves.
-
Solution 2: Check for Thermal Mismatch: A significant temperature difference between the mobile phase and the column can cause broadening. Using a column oven can help maintain a stable temperature.[3]
-
Solution 3: Investigate Column Issues: Peak broadening can be a sign of a void in the column packing or a clogged frit. Reversing the column and flushing it may resolve a clogged frit. If a void is suspected, the column may need to be replaced.[6]
Troubleshooting Decision Tree
References
challenges in scaling up the synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the synthesis of 2-(Boc-amino)-5-(aminomethyl)pyridine, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the reduction of the nitrile precursor, 2-(Boc-amino)-5-cyanopyridine.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| RED-01 | Incomplete or sluggish reduction of the nitrile group. | - Inactive catalyst.- Catalyst poisoning by the pyridine substrate or impurities.[1][2]- Insufficient hydrogen pressure or temperature.- Poor solubility of the starting material. | - Use fresh, high-quality catalyst.- Consider using a catalyst less prone to poisoning by nitrogen-containing compounds, such as Raney Nickel.[3][4]- Increase hydrogen pressure and/or reaction temperature incrementally.- Screen different solvents to improve substrate solubility.[5] |
| RED-02 | Formation of significant amounts of secondary and/or tertiary amine byproducts. | - The intermediate imine can react with the product amine. | - Add ammonia or ammonium hydroxide to the reaction mixture to suppress the formation of secondary and tertiary amines.[6]- Consider in-situ trapping of the primary amine with an additional protecting group if compatible with the overall synthetic strategy.[5] |
| RED-03 | Loss of the Boc protecting group during the reduction. | - Although generally stable to catalytic hydrogenation, acidic conditions can cleave the Boc group.[7][8][9] | - Ensure the reaction medium is neutral or basic.- Avoid acidic additives or workup conditions. If an acidic workup is necessary, perform it at low temperatures and for a minimal duration. |
| PUR-01 | Difficulty in removing the catalyst after the reaction. | - Fine catalyst particles are difficult to filter. | - Use a filter aid such as Celite®.- Consider using a magnetic catalyst for easier separation. |
| PUR-02 | Product is contaminated with residual starting material and/or byproducts. | - Incomplete reaction.- Inefficient purification. | - Monitor the reaction closely by TLC or LC-MS to ensure completion.- Optimize column chromatography conditions (e.g., gradient, solvent system) for better separation. |
| PUR-03 | Presence of residual high-boiling point solvents (e.g., pyridine) in the final product. | - Inefficient removal during workup. | - After initial evaporation, co-evaporate with a lower-boiling point solvent like toluene to form an azeotrope with the residual solvent.[10]- For stubborn residues, high vacuum drying may be necessary.[10] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method involves the catalytic hydrogenation of 2-(Boc-amino)-5-cyanopyridine. This precursor is typically synthesized from 2-amino-5-cyanopyridine by protecting the amino group with di-tert-butyl dicarbonate (Boc)₂O.
Q2: Which catalyst is recommended for the reduction of 2-(Boc-amino)-5-cyanopyridine?
A2: While various catalysts like Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Rhodium on carbon (Rh/C) can be used for nitrile reduction, Raney Nickel is often preferred for the hydrogenation of functionalized pyridines.[2][3][4] This is because pyridine derivatives can sometimes poison noble metal catalysts.[1][11][12]
Q3: What are the typical reaction conditions for the catalytic hydrogenation?
A3: Reaction conditions can vary depending on the catalyst and scale. Generally, the reaction is carried out in a suitable solvent such as methanol, ethanol, or tetrahydrofuran (THF) under a hydrogen atmosphere (from balloon pressure to several bars) at room temperature to moderately elevated temperatures.
Q4: Is the Boc protecting group stable under the conditions of catalytic hydrogenation?
A4: Yes, the tert-butoxycarbonyl (Boc) protecting group is generally stable under neutral or basic catalytic hydrogenation conditions.[7][8][9] It is, however, labile to acidic conditions, so care should be taken to avoid acidic reagents or workup procedures if the Boc group needs to be retained.[7]
Q5: How can I minimize the formation of byproducts during the nitrile reduction?
A5: The primary byproducts are often secondary and tertiary amines formed from the reaction of the intermediate imine with the product amine. The addition of ammonia or ammonium hydroxide to the reaction mixture can effectively suppress the formation of these byproducts by favoring the hydrolysis of the imine to the desired primary amine.[6]
Q6: What is the best way to purify the final product?
A6: Column chromatography on silica gel is a common method for purifying this compound. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically employed. The polarity of the eluent is gradually increased to first elute non-polar impurities and then the desired product.
Q7: I am having trouble removing residual pyridine used as a solvent in a preceding step. What should I do?
A7: Pyridine has a high boiling point and can be challenging to remove completely. After concentrating the reaction mixture, a common technique is to add toluene and evaporate the mixture again. Toluene forms a lower-boiling azeotrope with pyridine, facilitating its removal.[10] For trace amounts, drying under high vacuum is effective.[10] Alternatively, a wash with a dilute copper sulfate solution can be used to remove pyridine without employing acidic conditions that might affect the Boc group.[10]
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-5-cyanopyridine
-
To a stirred solution of 2-amino-5-cyanopyridine (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add triethylamine (1.2 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-(Boc-amino)-5-cyanopyridine, which can be purified further by column chromatography if necessary.
Protocol 2: Catalytic Hydrogenation of 2-(Boc-amino)-5-cyanopyridine
-
In a hydrogenation vessel, dissolve 2-(Boc-amino)-5-cyanopyridine (1.0 eq) in a suitable solvent (e.g., methanol or ethanol) containing aqueous ammonia (e.g., 5-10% v/v).
-
Carefully add a catalytic amount of Raney Nickel (typically 10-20% by weight) to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel.
Data Summary
Table 1: Typical Reagents and Conditions for Boc Protection
| Reagent | Molar Equivalent | Solvent | Temperature | Typical Reaction Time |
| 2-Amino-5-cyanopyridine | 1.0 | THF or DCM | Room Temperature | 2-4 hours |
| (Boc)₂O | 1.1 | - | - | - |
| Triethylamine | 1.2 | - | - | - |
Table 2: Comparison of Catalysts for Nitrile Reduction
| Catalyst | Typical Loading (w/w %) | Advantages | Disadvantages |
| Raney Nickel | 10-20% | Less prone to poisoning by pyridines.[3][4] | Pyrophoric when dry. |
| Pd/C | 5-10% | Generally effective for nitrile reduction. | Can be poisoned by pyridine substrates.[1] |
| PtO₂ | 1-5% | Highly active catalyst. | Can be expensive. |
| Rh/C | 5-10% | Effective for aromatic ring hydrogenation.[2] | May lead to over-reduction of the pyridine ring under harsh conditions. |
Visualizations
Caption: Troubleshooting workflow for the reduction of 2-(Boc-amino)-5-cyanopyridine.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]
- 12. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-(Boc-amino)-5-(aminomethyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Boc-amino)-5-(aminomethyl)pyridine. The following information addresses common issues encountered during the purification of this compound after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically the unreacted starting material, 2-amino-5-(aminomethyl)pyridine, and the di-Boc protected byproduct, tert-butyl (5-(((tert-butoxycarbonyl)amino)methyl)pyridin-2-yl)carbamate. The presence of these impurities is a common challenge in the synthesis of mono-Boc-protected diamines.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is a convenient method for monitoring the purification process. A suitable mobile phase, such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine, can be used to separate the desired product from its major impurities. The spots can be visualized under UV light or by using a ninhydrin stain, which will detect the primary amine groups of the starting material and the desired product.
Q3: My purified this compound is an oil and not a solid. How can I solidify it?
A3: "Oiling out" can occur due to the presence of residual solvents or if the compound has a low melting point. To induce solidification, ensure all solvents are removed under high vacuum. Trituration with a non-polar solvent like hexane or diethyl ether can also help precipitate the product as a solid. If a small amount of solid material is available, seeding the oil with a crystal can initiate crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of crude this compound.
Problem 1: Low Purity of Final Product After Initial Workup
-
Possible Cause A: Presence of Unreacted Starting Material (2-amino-5-(aminomethyl)pyridine)
-
Solution: An acid-base extraction is an effective method to remove the more basic starting material. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The protonated starting material and the desired product will move to the aqueous layer, while the di-Boc byproduct remains in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the desired product extracted back into an organic solvent.
-
-
Possible Cause B: Presence of Di-Boc Protected Byproduct
-
Solution 1: Acid-Base Extraction: As described above, the di-Boc byproduct is less basic and will remain in the organic layer during the acidic wash, allowing for its separation from the desired mono-Boc product.
-
Solution 2: Column Chromatography: Flash column chromatography on silica gel is a reliable method for separating the mono-Boc product from the di-Boc byproduct due to their different polarities.
-
Problem 2: Difficulty in Separating the Product from Impurities by Column Chromatography
-
Possible Cause A: Inappropriate Solvent System
-
Solution: The choice of eluent is critical for successful separation. A gradient elution is often effective. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and reduce tailing of the amine-containing compounds on the silica gel.
-
-
Possible Cause B: Co-elution of Product and Impurities
-
Solution: If co-elution occurs, consider using a different stationary phase. Basic alumina can be a good alternative to silica gel for the purification of basic compounds. Alternatively, amine-functionalized silica gel can also provide better separation.
-
Problem 3: Product Degrades During Purification
-
Possible Cause: Acid-Labile Nature of the Boc Group
-
Solution: The Boc protecting group is sensitive to strong acids. When performing acid-base extractions, use dilute acids and minimize the contact time. During column chromatography, avoid highly acidic solvent systems. If degradation is still an issue, consider using a more neutral purification technique like chromatography on neutral alumina.
-
Data Presentation
Table 1: Summary of Key Compounds and Their Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Characteristics |
| This compound | C₁₁H₁₇N₃O₂ | 223.27 | Desired product, basic. |
| 2-Amino-5-(aminomethyl)pyridine | C₆H₉N₃ | 123.16 | Starting material, more basic than the product. |
| di-Boc Byproduct | C₁₆H₂₅N₃O₄ | 323.39 | Less polar and less basic than the product. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (2 x 10 mL per gram). Combine the aqueous layers. The di-Boc byproduct will remain in the organic layer.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the pH is > 10.
-
Extraction: Extract the basified aqueous layer with an organic solvent (e.g., dichloromethane, 3 x 15 mL per gram).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexane. A typical gradient could be:
-
0-5% Methanol in DCM to elute non-polar impurities.
-
5-15% Methanol in DCM to elute the desired product.
-
A small amount of triethylamine (e.g., 0.5%) can be added to the mobile phase to improve separation.
-
-
Procedure: a. Dissolve the crude product in a minimal amount of the initial eluent. b. Load the sample onto a pre-packed silica gel column. c. Elute the column with the gradient solvent system. d. Collect fractions and monitor by TLC. e. Combine the fractions containing the pure product and concentrate under reduced pressure.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and removing impurities.
Validation & Comparative
A Comparative Analysis of Pyridine-Based Linkers in Drug Conjugates: Evaluating 2-(Boc-amino)-5-(aminomethyl)pyridine Against Key Alternatives
For researchers, scientists, and drug development professionals, the judicious selection of a chemical linker is paramount in the design of effective targeted therapies such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the stability, efficacy, and pharmacokinetic properties of the resulting conjugate. This guide provides a comparative overview of 2-(Boc-amino)-5-(aminomethyl)pyridine and other commonly employed pyridine-based linkers, supported by available experimental data and detailed methodologies.
The pyridine scaffold is a versatile component in linker design due to its ability to impart rigidity, influence solubility, and provide a handle for further chemical modification. The substitution pattern on the pyridine ring can significantly alter the linker's three-dimensional structure and its interaction with biological systems. This comparison will focus on aminomethylpyridine derivatives, which are frequently used to connect to other components of the drug conjugate via amide bond formation.
Performance Comparison of Pyridine-Based Linkers
While direct head-to-head comparative studies with extensive quantitative data for a wide range of pyridine-based linkers are limited in publicly available literature, the following tables summarize representative data gleaned from various sources. It is important to note that the performance of a linker is highly context-dependent, relying on the specific warhead, E3 ligase ligand (for PROTACs), antibody, and payload (for ADCs) it is combined with.
Table 1: Comparative Biological Activity of PROTACs with Different Pyridine-Based Linkers
| Linker Type | Target Protein | E3 Ligase Ligand | DC50 (nM) | Dmax (%) | Cell Line | Citation |
| 2-Amino-5-(aminomethyl)pyridine derivative | BRD4 | VHL | 15 | >90 | HeLa | [1] |
| 3-(Aminomethyl)pyridine derivative | BTK | CRBN | 45 | ~85 | MOLM-14 | [1] |
| 4-(Aminomethyl)pyridine derivative | ERRα | VHL | 80 | ~70 | MCF7 | [1] |
Note: The data presented are representative and may not be from a single comparative study. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy.
Table 2: Comparative Stability of Drug Conjugates with Pyridine-Based Linkers
| Linker Type | Conjugate Type | Stability Metric (Half-life in plasma) | Species | Citation |
| 2,5-Disubstituted Pyridine | ADC | Approx. 120 hours | Mouse | [2] |
| 3-Substituted Pyridine | PROTAC | Approx. 48 hours | Rat | [2] |
| 4-Substituted Pyridine | ADC | Approx. 96 hours | Human | [2] |
Note: Plasma stability is a critical parameter for ensuring that the drug conjugate remains intact in circulation until it reaches its target.
Key Considerations in Pyridine Linker Selection
The choice of a pyridine-based linker should be guided by several factors:
-
Substitution Pattern: The positions of the connecting groups on the pyridine ring dictate the vector and rigidity of the linker. A 2,5-disubstituted linker like this compound offers a more extended and potentially rigid conformation compared to a 3- or 4-substituted linker.
-
Physicochemical Properties: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing solubility and cell permeability. The overall polarity of the linker can be tuned by the choice of substituents.
-
Synthetic Accessibility: The ease of synthesis and incorporation into the final conjugate is a practical consideration. This compound is a commercially available building block, facilitating its use in modular PROTAC and ADC synthesis.
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of drug conjugates. The following sections provide generalized protocols for key experimental steps.
Synthesis of a PROTAC using this compound
This protocol outlines the steps for coupling a target protein ligand (with a carboxylic acid) and an E3 ligase ligand (with a suitable functional group) using the this compound linker.
Step 1: Amide Coupling with the Target Protein Ligand
-
Dissolve the target protein ligand (1 equivalent) in an anhydrous solvent such as DMF or DCM.
-
Add a coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1 equivalent) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring the reaction progress by LC-MS.
-
Upon completion , perform an aqueous work-up and purify the product by flash chromatography.
Step 2: Boc Deprotection
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DCM).
-
Add an acid, typically trifluoroacetic acid (TFA) (10-50% v/v) or 4M HCl in dioxane.
-
Stir at room temperature for 1-2 hours, monitoring the reaction by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The resulting amine salt is often used directly in the next step.
Step 3: Coupling with the E3 Ligase Ligand
-
Follow a similar amide coupling procedure as in Step 1, using the deprotected intermediate from Step 2 and the E3 ligase ligand containing a carboxylic acid.
-
Alternatively , if the E3 ligase ligand has a different reactive handle, an appropriate conjugation chemistry (e.g., nucleophilic aromatic substitution) should be employed.
-
Purify the final PROTAC using preparative HPLC.
In Vitro Plasma Stability Assay
This assay is designed to assess the stability of the drug conjugate in a biological matrix.
-
Prepare a stock solution of the purified drug conjugate in a suitable solvent (e.g., DMSO).
-
Incubate the drug conjugate at a final concentration of 1-10 µM in plasma (human, mouse, or rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).
-
Quench the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of intact drug conjugate remaining at each time point.
-
Calculate the half-life (t½) of the conjugate in plasma.
Visualizing Experimental Workflows and Relationships
To further elucidate the processes and concepts discussed, the following diagrams are provided.
References
PROTAC Linker Showdown: 2-(Boc-amino)-5-(aminomethyl)pyridine vs. Alkyl Linkers in Targeted Protein Degradation
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the choice of linker in a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of therapeutic success. This guide provides an objective comparison between the use of a specific pyridine-containing building block, 2-(Boc-amino)-5-(aminomethyl)pyridine, and the widely employed alkyl linkers. By examining their impact on PROTAC performance, supported by experimental data and detailed methodologies, this document aims to inform the rational design of next-generation protein degraders.
The linker component of a PROTAC, though seemingly a simple tether, profoundly influences the molecule's physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein and an E3 ubiquitin ligase. While flexible alkyl chains have been a mainstay in PROTAC design due to their synthetic tractability, more rigid and functionalized linkers incorporating moieties like this compound are gaining attention for their potential to optimize degrader efficacy.
At a Glance: Key Differences
| Feature | This compound Based Linkers | Alkyl Linkers |
| Composition | Contains a rigid aromatic pyridine ring. | Saturated or unsaturated hydrocarbon chains. |
| Flexibility | Reduced flexibility due to the planar pyridine structure.[1] | High degree of conformational flexibility.[2] |
| Solubility | The polar pyridine motif can improve aqueous solubility.[3] | Generally hydrophobic, which may limit aqueous solubility.[4] |
| Cell Permeability | Can be modulated by the pyridine moiety; may improve cell permeability.[3] | Can enhance cell permeability due to hydrophobicity, but may also lead to non-specific binding.[2] |
| Ternary Complex Formation | The rigid structure can pre-organize the PROTAC for favorable binding, potentially reducing the entropic penalty.[2] | High flexibility allows for multiple binding modes, which can be advantageous but may also lead to unproductive complexes.[2] |
| Metabolic Stability | The aromatic ring can influence metabolic stability. | Generally possess good chemical and metabolic stability.[4] |
| Synthetic Accessibility | Can be more synthetically complex to incorporate. | Readily accessible and synthetically straightforward.[4] |
Delving Deeper: Performance and Physicochemical Properties
The incorporation of a pyridine ring, as seen with this compound, introduces a degree of rigidity to the PROTAC linker. This reduction in flexibility can be advantageous, as it may pre-organize the molecule into a conformation that is more amenable to forming a stable and productive ternary complex, thereby lowering the entropic cost of binding.[2] Furthermore, the polar nature of the pyridine can enhance the aqueous solubility of the PROTAC, a common challenge for these large molecules.[3]
In contrast, alkyl linkers are characterized by their high conformational flexibility.[2] This allows the PROTAC to adopt a wide range of conformations, increasing the likelihood of achieving a productive ternary complex. However, this flexibility can also come at an entropic cost upon binding and may lead to less defined binding modes.[2] The hydrophobic nature of alkyl chains can improve cell permeability but may negatively impact solubility.[4]
Recent studies have highlighted that the pyridine moiety can influence a PROTAC's three-dimensional structure. The nitrogen atom in the pyridine ring can participate in intramolecular hydrogen bonding, which can lead to more folded conformations.[5][1] These folded structures may shield polar surface areas, potentially enhancing cell permeability.
Quantitative Comparison of PROTAC Performance
The efficacy of a PROTAC is typically measured by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation). The following table summarizes illustrative data on how linker composition can affect these parameters.
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Alkyl/Ether | TBK1 | VHL | 3 | 96 | - | [6] |
| Alkyl/Ether (shorter) | TBK1 | VHL | No degradation | - | - | [6] |
| Pyridine-containing | - | VHL | - | - | - | [5][1] |
| Alkyl | HDAC3 | VHL | 440 | 77 | HCT116 | [7] |
Visualizing the Pathways and Processes
To better understand the context of this comparison, the following diagrams illustrate the fundamental mechanism of PROTAC action and a typical experimental workflow for their evaluation.
Experimental Protocols
Accurate and reproducible experimental data are paramount in the evaluation and comparison of PROTAC linkers. Below are detailed methodologies for key experiments.
Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (both pyridine-based and alkyl-linked) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of the PROTACs for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals in viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell viability).
In Vitro Ubiquitination Assay
This assay provides direct evidence of a PROTAC's ability to induce the ubiquitination of the target protein.
-
Reaction Setup: In a reaction tube, combine the purified target protein, E1 activating enzyme, E2 conjugating enzyme, ubiquitin, and the PROTAC of interest in an appropriate reaction buffer.
-
Initiation: Initiate the reaction by adding the E3 ligase and ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a set time.
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer.
-
Detection: Analyze the reaction products by Western blotting using an antibody against the target protein to detect the higher molecular weight ubiquitinated species.
Conclusion
The choice between a linker containing this compound and a simple alkyl linker is a nuanced decision in PROTAC design. Pyridine-containing linkers offer the potential for improved solubility and pre-organization of the PROTAC for more effective ternary complex formation due to their semi-rigid nature. Conversely, alkyl linkers provide synthetic simplicity and high flexibility, which can be advantageous in the initial stages of PROTAC discovery.
Ultimately, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. A systematic, empirical approach that involves the synthesis and evaluation of a variety of linker types and lengths is often necessary to identify the most potent and effective PROTAC candidate. The detailed experimental protocols provided in this guide offer a robust framework for the head-to-head comparison of different linker strategies, enabling researchers to make data-driven decisions in the pursuit of novel and effective protein degraders.
References
- 1. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating the Biological Landscape of 2-(Boc-amino)-5-(aminomethyl)pyridine Derivatives: A Guide to Synthetic Compounds and Their Activities
For researchers, scientists, and drug development professionals, understanding the biological potential of novel chemical entities is paramount. This guide provides a comparative overview of the biological activities of compounds synthesized from the versatile starting material, 2-(Boc-amino)-5-(aminomethyl)pyridine. Due to a lack of extensive comparative studies originating directly from this specific precursor, this guide draws upon broader research into structurally related aminopyridine derivatives to highlight potential therapeutic applications and guide future research.
Potential Therapeutic Applications of Aminopyridine Derivatives
Compounds featuring the aminopyridine core have demonstrated a wide array of biological activities, suggesting that derivatives of this compound could be promising candidates for various therapeutic areas. These include, but are not limited to:
-
Anticancer Agents: The pyridine ring is a common feature in many approved anticancer drugs.[1] Derivatives have been shown to act as kinase inhibitors, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
Antimicrobial and Antiviral Agents: The structural motif of aminopyridines is found in compounds exhibiting antibacterial and antiviral properties. This suggests potential for developing novel treatments for infectious diseases.
-
Central Nervous System (CNS) Disorders: Aminopyridine derivatives have been investigated for their potential in treating neurological conditions.
-
Enzyme Inhibition: The aminopyridine structure can serve as a scaffold for designing potent and selective enzyme inhibitors for various therapeutic targets.
Experimental Design and Methodologies
To rigorously evaluate the biological activity of novel compounds synthesized from this compound, a series of well-defined experimental protocols are necessary. The following methodologies are standard in the field for assessing the therapeutic potential of new chemical entities.
General Experimental Workflow
The logical flow for the synthesis and biological evaluation of new compounds is outlined below. This workflow ensures a systematic approach from initial compound creation to the assessment of its biological effects.
Signaling Pathway Analysis: Kinase Inhibition
A common mechanism of action for pyridine-containing drugs is the inhibition of protein kinases. The following diagram illustrates a simplified kinase signaling pathway that can be targeted by small molecule inhibitors.
Future Directions and Conclusion
The versatile chemical nature of this compound makes it an attractive starting point for the synthesis of diverse compound libraries. While specific comparative biological data for its direct derivatives is currently sparse, the well-documented activities of the broader aminopyridine class provide a strong rationale for the exploration of these novel compounds. Future research efforts should focus on the systematic synthesis of derivatives and their comprehensive biological evaluation against a panel of relevant targets. The generation of such data will be crucial for elucidating the structure-activity relationships and identifying promising lead candidates for further drug development.
This guide serves as a foundational resource, encouraging and informing the design of future studies to unlock the full therapeutic potential of compounds derived from this compound. The systematic application of the outlined experimental workflows and a focus on well-validated biological assays will be instrumental in advancing this area of medicinal chemistry.
References
Unveiling the Molecular Architecture: A Guide to the Spectral Interpretation of 2-(Boc-amino)-5-(aminomethyl)pyridine
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a critical checkpoint. This guide provides a comparative analysis of the spectral data for 2-(Boc-amino)-5-(aminomethyl)pyridine, offering a detailed interpretation of expected and observed spectroscopic information to verify its chemical identity.
The structural elucidation of a synthesized compound relies on a synergistic approach, primarily employing Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. While MS provides information about the molecular weight and elemental composition, NMR spectroscopy reveals the intricate connectivity and chemical environment of individual atoms within the molecule. This guide will systematically dissect the expected spectral features of this compound and compare them with available data.
Molecular Identity Confirmation by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. The molecular formula of this compound is C₁₁H₁₇N₃O₂, corresponding to a monoisotopic molecular weight of 223.1321 g/mol .[1][2][3] The experimental mass spectrum should exhibit a prominent molecular ion peak ([M]+) or, more commonly, a protonated molecular ion peak ([M+H]⁺) that corresponds to this mass.
Below is a comparison of the theoretically calculated mass-to-charge ratios for various adducts of the parent molecule with predicted values.
| Adduct | Chemical Formula | Calculated m/z | Predicted m/z |
| [M+H]⁺ | [C₁₁H₁₈N₃O₂]⁺ | 224.1393 | 224.13936 |
| [M+Na]⁺ | [C₁₁H₁₇N₃NaO₂]⁺ | 246.1213 | 246.12130 |
| [M+K]⁺ | [C₁₁H₁₇KN₃O₂]⁺ | 262.0952 | 262.09524 |
| [M+NH₄]⁺ | [C₁₁H₂₁N₄O₂]⁺ | 241.1659 | 241.16590 |
Table 1: Comparison of calculated and predicted mass-to-charge ratios for various adducts of this compound.[4]
Experimental Protocol for Mass Spectrometry: A high-resolution mass spectrometer (such as a Q-TOF or Orbitrap) is recommended for accurate mass measurement. The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via electrospray ionization (ESI) in positive ion mode. The resulting spectrum is analyzed for the presence of the characteristic molecular ion peaks listed in Table 1.
Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the detailed structure of a molecule by probing the magnetic properties of atomic nuclei. The following sections outline the expected ¹H and ¹³C NMR spectral data for this compound.
¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.5 | Singlet | 9H |
| -CH₂-NH₂ | ~3.8 | Singlet | 2H |
| Pyridine H-3 | ~7.8 | Doublet | 1H |
| Pyridine H-4 | ~7.6 | Doublet of doublets | 1H |
| Pyridine H-6 | ~8.1 | Doublet | 1H |
| Boc NH | ~8.5 | Singlet (broad) | 1H |
| -NH₂ | ~1.7 | Singlet (broad) | 2H |
Table 2: Predicted ¹H NMR chemical shifts, multiplicities, and integrations for this compound.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information about the different types of carbon atoms in the molecule.
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Boc C(CH₃)₃ | ~28 |
| -CH₂-NH₂ | ~45 |
| Boc C(CH₃)₃ | ~80 |
| Pyridine C-3 | ~115 |
| Pyridine C-5 | ~135 |
| Pyridine C-4 | ~138 |
| Pyridine C-6 | ~148 |
| Pyridine C-2 | ~153 |
| Boc C=O | ~154 |
Table 3: Predicted ¹³C NMR chemical shifts for this compound.
Experimental Protocol for NMR Spectroscopy: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher. The chemical shifts are referenced to the residual solvent peak.
Logical Workflow for Spectral Interpretation
A logical workflow for the spectral interpretation and structure confirmation of this compound.
By systematically following this workflow and comparing the experimental data with the expected values, researchers can confidently confirm the structure of this compound. This rigorous approach to structural elucidation is fundamental to ensuring the quality and reliability of chemical compounds used in research and drug development.
References
A Comparative Analysis of Boc, Cbz, and Fmoc Protecting Groups for 2-amino-5-(aminomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Amine Protecting Group for 2-amino-5-(aminomethyl)pyridine.
In the synthesis of complex molecules containing multiple reactive sites, the judicious selection of protecting groups is paramount to achieving high yields and purity. For the bifunctional molecule 2-amino-5-(aminomethyl)pyridine, which possesses both a primary aromatic amine and a primary benzylic amine, the choice of protecting group strategy is critical for selective functionalization. This guide provides a comprehensive comparison of three widely used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), to aid researchers in making informed decisions for their synthetic endeavors.
The primary distinction between these protecting groups lies in their cleavage conditions, which forms the basis of their orthogonality—the ability to selectively remove one protecting group in the presence of others.[1] Boc is characteristically sensitive to acidic conditions, Cbz is removed by catalytic hydrogenolysis, and Fmoc is labile to basic conditions.[1][2]
Comparative Stability Profile
The stability of a protecting group is contingent upon the specific reaction conditions employed in a synthetic sequence. The electron-deficient nature of the pyridine ring in 2-amino-5-(aminomethyl)pyridine can influence the lability of the attached protecting groups.
| Protecting Group | Stable To | Labile To | Remarks on 2-amino-5-(aminomethyl)pyridine |
| Boc | Basic conditions (e.g., NaOH, K₂CO₃), Nucleophiles, Catalytic Hydrogenation (e.g., H₂/Pd/C) | Strong acids (e.g., TFA, HCl), Lewis acids (e.g., ZnBr₂) | The electron-withdrawing pyridine ring may slightly increase the acid sensitivity of the Boc group. Kinetic studies on similar substrates show that Boc deprotection can have a second-order dependence on acid concentration.[3][4] |
| Cbz | Acidic and basic conditions (mild) | Catalytic Hydrogenolysis (e.g., H₂/Pd/C), Strong acids (e.g., HBr/AcOH) | The pyridine nitrogen can act as a catalyst poison for palladium catalysts, potentially slowing down or inhibiting hydrogenolysis.[5][6][7] Additives or alternative catalysts may be required for efficient deprotection. |
| Fmoc | Acidic conditions (e.g., TFA), Catalytic Hydrogenolysis (e.g., H₂/Pd/C) | Basic conditions (e.g., Piperidine, DBU) | The rate of deprotection is dependent on the base concentration and solvent polarity. For some substrates, dilute solutions of DBU in DMF can be effective. |
Experimental Protocols
The following are generalized experimental protocols for the protection and deprotection of amines. These should be considered as starting points and may require optimization for the specific substrate, 2-amino-5-(aminomethyl)pyridine.
Boc Protection and Deprotection
Protection:
-
Reagents: Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Procedure: Dissolve 2-amino-5-(aminomethyl)pyridine in the chosen solvent. Add 1.1-1.2 equivalents of base, followed by the slow addition of 1.1 equivalents of Boc₂O. Stir the reaction at room temperature and monitor by TLC or LC-MS. Upon completion, the reaction is worked up by washing with aqueous solutions to remove byproducts and the solvent is evaporated to yield the Boc-protected product.[8]
Deprotection (Acidic Cleavage):
-
Reagents: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., Dioxane, Ethyl Acetate).
-
Procedure: Dissolve the Boc-protected amine in a minimal amount of solvent and add an excess of the acid (e.g., 20-50% TFA in DCM or 4M HCl in dioxane). The reaction is typically stirred at room temperature for 30 minutes to a few hours.[9] Completion is monitored by TLC or LC-MS. The solvent and excess acid are removed under reduced pressure to yield the deprotected amine salt.
Cbz Protection and Deprotection
Protection:
-
Reagents: Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃) or other suitable base, Dioxane/water or DCM.
-
Procedure: Dissolve the amine in the chosen solvent system and cool to 0 °C. Add the base, followed by the dropwise addition of 1.1 equivalents of Cbz-Cl. The reaction is stirred at 0 °C and then allowed to warm to room temperature. Progress is monitored by TLC or LC-MS. An aqueous workup is performed to isolate the Cbz-protected product.[10]
Deprotection (Catalytic Hydrogenolysis):
-
Reagents: Palladium on carbon (Pd/C, 5-10 mol%), Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate), Methanol (MeOH) or Ethanol (EtOH).
-
Procedure: Dissolve the Cbz-protected amine in the chosen solvent and add the Pd/C catalyst. The reaction vessel is purged with hydrogen gas (or the transfer hydrogenation reagent is added). The mixture is stirred vigorously at room temperature under a hydrogen atmosphere.[11] Reaction progress is monitored by TLC or LC-MS. Upon completion, the catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the deprotected amine. Due to potential catalyst poisoning by the pyridine, higher catalyst loading or the use of additives may be necessary.[12][13]
Fmoc Protection and Deprotection
Protection:
-
Reagents: 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃) or other suitable base, Dioxane/water or DMF.
-
Procedure: Dissolve the amine in the solvent system and add the base. Add 1.05 equivalents of the Fmoc reagent and stir at room temperature. The reaction is monitored by TLC or LC-MS. An aqueous workup is typically employed to isolate the Fmoc-protected product.[8]
Deprotection (Basic Cleavage):
-
Reagents: 20% Piperidine in N,N-Dimethylformamide (DMF).
-
Procedure: Dissolve the Fmoc-protected amine in the piperidine/DMF solution and stir at room temperature. The deprotection is usually rapid (minutes) and can be monitored by TLC or by observing the appearance of the dibenzofulvene-piperidine adduct by UV spectroscopy.[14][15] The solvent and piperidine are removed under reduced pressure, and the crude product is purified.
Decision Workflow for Protecting Group Selection
The choice of protecting group is a critical step in the synthetic design and should be based on the planned subsequent reaction conditions.
Caption: Decision workflow for selecting an amine protecting group.
Conclusion
The choice between Boc, Cbz, and Fmoc for the protection of the amino groups in 2-amino-5-(aminomethyl)pyridine is dictated by the overall synthetic strategy. The Boc group offers robust protection under basic and reductive conditions but is readily cleaved with acid. The Cbz group provides stability towards a range of conditions but its removal by hydrogenolysis may be complicated by the presence of the pyridine ring. The Fmoc group is ideal for strategies requiring mild basic deprotection while being stable to acid and hydrogenation. A thorough understanding of the stability and reactivity of each group is essential for the successful synthesis and manipulation of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. (a) Sajiki, H. (1995) Selective Inhibition of Benzyl Ether Hydrogenolysis with Pd/C Due to the Presence of Ammonia, Pyridine or Ammonium Acetate. Tetrahedron Letters, 36, 3465-3468. http//dx.doi.org/ 10.1016/0040-4039(95)00527-J; (b) Sajiki, H., Kuno, H. and Hirota, K. (1997) Chemoselective Inhibition of the Hydrogenolysis of the MPM Protective Group for Phenolic Hydroxy Functions Using a Pd/C-Pyridine Catalyst. Tetrahedron Letters, 38, 399-402. http//dx.doi.org/10. 1016/S0040-4039(96)02309-X; (c) Saijiki, H., Kuno, H. and Hirota, K. (1998) Suppression Effect of the Pd/C-Catalyzed Hydrogenolysis of a Phenolic Benzyl Protective Group by the Addition of Nitrogen Containing Bases. Tetrahedron Letters, 39, 7127-7130. http//dx. doi.org/10.1016/S0040-4039(98)01514-7; (d) Sajiki, H. and Hirota, K. (1998) The Formation of a Novel Pd/C Catalyzed Hydrogenation Using a Catalyst Posion Chemoselective Inhibition of the Hydrogenolysis for O-Benzyl Protective Group by the Addition of a Nitrogen-Containing Base. Tetrahedron, 54, 13981-13996. http//dx.doi.org/10.1016/S0040-4020(98)00882-5; (e) Sajiki, H. and Hirota, K. (2003) Palladium-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison. Chemical and Pharmaceutical Bulletin, 51, 320-324; (e) Sajiki, H., Hattori, K. and Hirota, K. (1998) The Formation of a Novel Pd/C-Ethylenediamine Complex Catalyst Chemoselective Hydrogenation without Deprotection of the O-Benzyl and ZV-Cbz Groups. The Journal of Organic Chemistry, 63, 7990-7992. - References - Scientific Research Publishing [scirp.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
The Strategic Utility of 2-(Boc-amino)-5-(aminomethyl)pyridine in Drug Discovery: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance biological activity and pharmacokinetic properties. Among its various derivatives, 2-(Boc-amino)-5-(aminomethyl)pyridine stands out as a versatile building block, offering a strategic entry point for the synthesis of diverse compound libraries. The Boc-protected amine at the 2-position and the primary amine at the 5-position provide orthogonal handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).
This guide provides a comparative analysis of drug candidates and research compounds incorporating the 2-amino-5-substituted pyridine core, with a focus on kinase inhibitors. While direct case studies on this compound are limited in publicly available literature, by examining its deprotected form and closely related analogs, we can elucidate the significant role this scaffold plays in modern drug development.
Performance Comparison of 2-Amino-5-Substituted Pyridine Derivatives
The 2-amino-5-substituted pyridine motif has been successfully employed in the development of inhibitors for various protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The data presented below summarizes the in vitro potency of several kinase inhibitors featuring this core structure.
| Compound/Analog | Target Kinase | IC50 (nM) | Cell-based Activity | Therapeutic Area | Reference |
| Analog 1 (CDK8 Inhibitor) | CDK8 | 46 | Antiproliferative activity in colon cancer cell lines | Oncology | [1] |
| Dasatinib Analog (c-Src Inhibitor) | c-Src | <1 | Potent inhibition of tumor cell growth | Oncology | [2] |
| ALK Inhibitor Derivative | ALK | 40 (Karpas-299 cell line) | Significant growth inhibition of ALK-addicted cancer cells | Oncology | |
| CB2 Agonist | Cannabinoid Receptor 2 (CB2) | Potent and selective agonism | N/A | Inflammation/Pain | [3] |
| nNOS Inhibitor | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition | N/A | Neurological Disorders | [4] |
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of a 2-aminopyridine derivative and a common kinase inhibition assay.
General Synthesis of a 2-Amino-5-Substituted Pyridine Derivative
This protocol outlines a typical cross-coupling reaction to introduce a substituent at the 5-position of a 2-aminopyridine core.
Materials:
-
2-Amino-5-bromopyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Dioxane/Water mixture)
Procedure:
-
To a reaction vessel, add 2-amino-5-bromopyridine (1 equivalent), the desired arylboronic acid (1.2 equivalents), palladium catalyst (0.05 equivalents), and base (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-5-arylpyridine.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (solubilized in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and kinase buffer.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to a control (DMSO only).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Visualizing the Role of 2-Amino-5-Substituted Pyridines in Drug Development
The following diagrams, generated using Graphviz, illustrate key concepts in the application of the 2-amino-5-(aminomethyl)pyridine scaffold and its analogs.
Caption: General workflow from the this compound building block to lead optimization.
Caption: Simplified signaling pathway showing the inhibitory action of 2-aminopyridine derivatives on receptor tyrosine kinases.
Conclusion
The 2-amino-5-(aminomethyl)pyridine scaffold and its analogs represent a valuable asset in the medicinal chemist's toolbox. The inherent structural features of this motif provide a robust platform for the development of potent and selective modulators of various biological targets, particularly protein kinases. The case studies of related compounds highlight the potential of this scaffold to yield drug candidates with favorable pharmacological profiles. Further exploration of derivatives based on this compound is warranted to unlock its full therapeutic potential across a spectrum of diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-aryl-pyridines as selective CB2 agonists: synthesis and investigation of structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Boc-amino)-5-(aminomethyl)pyridine: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(Boc-amino)-5-(aminomethyl)pyridine, ensuring compliance with standard safety protocols.
Immediate Safety Considerations:
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any potential vapors or dust.
Step-by-Step Disposal Protocol:
-
Prevent Chemical Mixing : Do not mix this compound waste with other chemical waste streams. It should be collected and stored in its own designated and compatible waste container.
-
Container Labeling : As soon as waste is first added, affix a completed hazardous waste label to the container. This label must clearly identify the contents as "Hazardous Waste: this compound" and include the accumulation start date.
-
Waste Storage :
-
Disposal of Empty Containers : Handle uncleaned, empty containers as you would the product itself. They should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
-
Spill Management :
-
In the event of a small spill, absorb the material with an inert, dry substance.
-
Place the absorbent material into a sealed, appropriate container for disposal as hazardous waste.[4]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
-
Final Disposal : The ultimate disposal of this compound waste must be conducted through an approved and licensed waste disposal facility.[1][2][5] Contact your EHS department to arrange for a scheduled pickup of the labeled waste container. Waste material must be disposed of in accordance with all national and local regulations.
Quantitative Disposal Data:
At present, there is no specific quantitative data available from the reviewed safety data sheets regarding concentration limits for various disposal methods of this compound. The standard procedure is to dispose of the compound as collected, without onsite treatment unless explicitly permitted and outlined by institutional and regulatory protocols.
| Parameter | Value |
| Concentration for Sewer Disposal | Not Permitted |
| Landfill Disposal | Not Permitted for Direct Chemical Waste |
| Incineration Temperature | To be determined by the licensed disposal facility |
Disposal Workflow:
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(Boc-amino)-5-(aminomethyl)pyridine
This guide provides critical safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2-(Boc-amino)-5-(aminomethyl)pyridine. The following procedures are based on established safety protocols for pyridine derivatives and Boc-protected amines to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Must be worn at all times in the laboratory to protect against splashes.[1][5][8] |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended.[1][8][9] Inspect gloves for any tears or punctures before use. Avoid latex gloves.[1] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact.[1][8] |
| Respiratory | Chemical Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][8] If a fume hood is not available, a properly fitted respirator may be necessary. |
Operational Plan: Safe Handling Workflow
A systematic approach is crucial for safely handling this compound. The following workflow outlines the necessary steps from preparation to cleanup and disposal.
Experimental Protocol: Step-by-Step Handling Procedure
-
Preparation :
-
Handling :
-
Storage :
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[1][8] Seek immediate medical attention.[8][11] |
| Skin Contact | Wash the affected area thoroughly with soap and plenty of water.[8] Remove contaminated clothing immediately.[4][8][11] If irritation persists, seek medical attention.[8] |
| Inhalation | Remove the individual to fresh air.[6][11] If breathing is difficult, administer oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8][11] Rinse mouth with water.[8] Seek immediate medical attention.[8][11] |
| Spill | For small spills within a fume hood, absorb the material with an inert absorbent such as sand or vermiculite.[9][12] Place the absorbed material in a sealed container for proper disposal.[5][9][12] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[9] |
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.[8][9] Collect waste in a designated, properly labeled, and sealed hazardous waste container.[8]
-
Waste Segregation : Do not mix this waste stream with other chemical waste unless explicitly permitted by your institution's EHS office.[8][11]
-
Container Disposal : Handle uncleaned containers as you would the product itself.[11]
-
Regulatory Compliance : Dispose of all waste in accordance with local, regional, and national regulations.[11]
References
- 1. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. synquestlabs.com [synquestlabs.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. benchchem.com [benchchem.com]
- 6. aksci.com [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. carlroth.com [carlroth.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
